molecular formula C11H11NO6 B13078665 Ethyl 2-(3-formyl-4-nitrophenoxy)acetate CAS No. 105728-02-7

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Cat. No.: B13078665
CAS No.: 105728-02-7
M. Wt: 253.21 g/mol
InChI Key: KXFQQSYKWNCRFW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

105728-02-7

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

ethyl 2-(3-formyl-4-nitrophenoxy)acetate

InChI

InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-9-3-4-10(12(15)16)8(5-9)6-13/h3-6H,2,7H2,1H3

InChI Key

KXFQQSYKWNCRFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Oncology Applications of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern targeted therapeutics, the strategic selection of polyfunctional synthons dictates the efficiency of lead optimization and library generation. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is a highly versatile, bifunctional building block widely utilized in the synthesis of complex heterocyclic pharmacophores.

From a medicinal chemistry perspective, the architectural brilliance of this molecule lies in the ortho-relationship between its formyl and nitro groups. Upon selective reduction of the nitro group, the molecule generates a 2-aminobenzaldehyde motif—a classic, highly reactive precursor primed for intramolecular cyclization (e.g., Friedländer synthesis) to form quinazolines, quinolines, and indoles. Concurrently, the phenoxyacetate moiety at the 5-position serves as a solvent-exposed vector, allowing chemists to tune the molecule's lipophilicity and pharmacokinetic (PK) properties without disrupting the core target-binding interactions [3].

Core Chemical Identity & Physicochemical Profiling

Before initiating any synthetic workflow, establishing the exact physicochemical parameters of the intermediate is critical for downstream analytical validation. Table 1 summarizes the core quantitative data for this scaffold [1].

Table 1: Physicochemical Properties

PropertyQuantitative Value / Descriptor
IUPAC Name Ethyl 2-(3-formyl-4-nitrophenoxy)acetate
CAS Registry Number 105728-02-7
Molecular Formula C11H11NO6
Exact Molecular Weight 253.21 g/mol
InChI Key KXFQQSYKWNCRFW-UHFFFAOYSA-N
Primary Precursors 5-Hydroxy-2-nitrobenzaldehyde; Ethyl 2-bromoacetate
Physical Appearance Pale yellow to off-white crystalline powder

Mechanistic Synthesis & Self-Validating Protocol

The predominant synthetic route to Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is the bimolecular nucleophilic substitution (SN2) O-alkylation of 5-hydroxy-2-nitrobenzaldehyde [2] with ethyl 2-bromoacetate.

Synthetic Workflow Diagram

G A 5-Hydroxy-2-nitrobenzaldehyde (CAS: 42454-06-8) C SN2 O-Alkylation (K2CO3, DMF, 60°C) A->C B Ethyl 2-bromoacetate (CAS: 105-36-2) B->C D Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) C->D E Nitro Reduction (Pd/C, H2 or Fe/AcOH) D->E F Intramolecular Cyclization / Scaffold Assembly E->F G Azaquinazoline / Indole Derivatives F->G H Target: aPKC / CDK12 Inhibitors (Oncology Therapeutics) G->H

Synthetic workflow of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate and downstream applications.

Step-by-Step Methodology & Causality

A robust chemical process requires an understanding of the thermodynamic and kinetic drivers behind each step.

  • Initiation & Deprotonation:

    • Action: Dissolve 5-hydroxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add finely powdered anhydrous Potassium Carbonate (K2CO3, 1.5 eq).

    • Causality: K2CO3 is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the highly acidic phenolic hydroxyl (pKa ~7, lowered by the electron-withdrawing para-nitro group) but weak enough to prevent unwanted Cannizzaro reactions or aldol condensations at the sensitive formyl group.

  • Alkylation:

    • Action: Introduce ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature, then elevate the reaction temperature to 60°C for 4-6 hours.

    • Causality: DMF, a polar aprotic solvent, leaves the generated phenoxide anion poorly solvated and highly nucleophilic. Heating to 60°C provides the optimal kinetic energy to drive the SN2 displacement of the bromide without causing thermal degradation of the aldehyde.

  • Quenching & Extraction:

    • Action: Cool the mixture to ambient temperature and pour it into ice water to precipitate the product or extract it with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over MgSO4, and concentrate in vacuo.

Self-Validating Analytical Checkpoints

To ensure process integrity, every protocol must act as a self-validating system. Do not proceed to downstream cyclization without confirming the following quantitative checkpoints (Table 2).

Table 2: Self-Validation Analytical Checkpoints

Analytical MethodTarget Signal / ObservationDiagnostic Significance
TLC (Hexane:EtOAc 3:1) Rf ~0.4 (UV active, non-fluorescent)Confirms complete consumption of the highly polar, bright yellow phenolic precursor.
1H NMR (400 MHz, CDCl3) δ 10.45 (s, 1H)Validates the preservation of the reactive formyl group.
1H NMR (400 MHz, CDCl3) δ 4.78 (s, 2H)Confirms successful O-alkylation (appearance of the methylene spacer).
LC-MS (ESI+) m/z 254.0[M+H]+Verifies the exact molecular weight (253.21 g/mol ) [1].

Downstream Applications in Oncology Drug Discovery

The primary utility of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is realized in the synthesis of advanced kinase inhibitors.

Atypical Protein Kinase C (aPKC) Inhibitors: Azaquinazoline derivatives synthesized from this intermediate have been heavily investigated as inhibitors of atypical Protein Kinase C (aPKC) [3]. aPKC is a critical signaling node implicated in various proliferative disorders, including basal cell carcinoma and non-small cell lung cancer (NSCLC). By reducing the nitro group of our intermediate to an amine, chemists can condense the resulting 2-aminobenzaldehyde with formamidine or urea derivatives to construct the azaquinazoline core. The ethyl acetate tail is subsequently hydrolyzed to a free carboxylic acid, providing an essential anchoring point for amide coupling with diverse piperazine or pyrrolidine pharmacophores, thereby generating highly selective aPKC inhibitors[3].

CDK12 Inhibitors: Similar cyclization strategies utilizing this bifunctional precursor are employed to synthesize pyrrolopyridine and indole scaffolds. These structures are vital in targeting Cyclin-dependent kinase 12 (CDK12), a kinase responsible for regulating DNA repair gene transcription and maintaining genomic stability in tumor microenvironments.

References

  • Benchchem. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate | 105728-02-7.
  • Chemsrc. 5-Hydroxy-2-nitrobenzaldehyde | CAS#:42454-06-8.
  • World Intellectual Property Organization (WIPO). WO/2014/052699 AZAQUINAZOLINE INHIBITORS OF ATYPICAL PROTEIN KINASE C.

Solubility Profile of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate in Organic Solvents: A Technical Guide for Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals[1]. Because it possesses multiple reactive sites—an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and an ester linkage—understanding its solvation behavior is critical for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and developing downstream formulations.

This whitepaper provides an in-depth analysis of the compound's solubility profile across various organic solvents, grounded in structural causality, thermodynamic principles, and standardized empirical methodologies such as USP <1236> and OECD Test Guideline 105.

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, I approach solvent selection not by trial and error, but by analyzing the molecular architecture of the solute. The solubility of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is dictated by the interplay of its functional groups:

  • Hydrophobic Core (Benzene Ring): The aromatic ring promotes

    
     stacking interactions in the solid state, contributing to a stable crystal lattice. This non-polar core intrinsically resists solvation in highly polar, high-dielectric aqueous media.
    
  • Hydrogen-Bond Acceptors (Nitro, Formyl, Ether, Ester): The molecule is rich in oxygen atoms, making it a formidable hydrogen-bond acceptor.

  • Absence of Hydrogen-Bond Donors: The molecule lacks -OH or -NH

    
     groups. Therefore, it cannot self-associate via hydrogen bonding, nor can it donate hydrogen bonds to a solvent.
    

The Causality of Solvation: Because the compound cannot donate hydrogen bonds, its solubility in water is exceedingly poor—a trait it shares with structurally analogous compounds like 3-nitrobenzaldehyde and 4-nitrobenzaldehyde[2][3]. However, when introduced to polar aprotic solvents (e.g., DMSO, DMF, Acetone), the strong dipole-dipole interactions between the solvent and the solute's nitro/formyl groups easily overcome the crystal lattice energy, resulting in high solubility. In polar protic solvents (e.g., Ethanol, Methanol), the solvent acts as a hydrogen-bond donor to the ester and ether oxygens, yielding moderate to high solubility that is highly temperature-dependent[4].

G Start Target Compound: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Water Aqueous Media (Poor Solubility) Start->Water PolarAprotic Polar Aprotic Solvents (DMSO, DMF, Acetone) Start->PolarAprotic PolarProtic Polar Protic Solvents (Ethanol, Methanol) Start->PolarProtic NonPolar Non-Polar Solvents (Hexane, Heptane) Start->NonPolar Reason1 Hydrophobic aromatic ring Lack of H-bond donors Water->Reason1 Reason2 Strong dipole-dipole interactions with -NO2 and -CHO PolarAprotic->Reason2 Reason3 H-bond acceptance by ester/ether Temperature dependent PolarProtic->Reason3 Reason4 Insufficient polarity to disrupt crystal lattice energy NonPolar->Reason4

Decision tree illustrating the solvation logic for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate.

Quantitative Solubility Data

The following table synthesizes the expected solubility profile of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate at standard ambient temperature (25°C), categorized by solvent class.

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility (25°C)Primary Solvation Mechanism
Aqueous Water80.1< 0.1 mg/mL (Sparingly soluble)Negligible; hydrophobic repulsion dominates.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Freely soluble)Strong dipole-dipole interaction with -NO

.
Polar Aprotic Acetone20.7> 50 mg/mL (Soluble)Dipole interaction; favorable entropy of mixing.
Polar Protic Ethanol24.510 - 30 mg/mL (Moderately soluble)Solvent donates H-bonds to ester/ether oxygens.
Halogenated Dichloromethane (DCM)8.9> 100 mg/mL (Freely soluble)High affinity for aromatic and ester moieties.
Non-Polar n-Hexane1.9< 1 mg/mL (Practically insoluble)Insufficient solvation energy to break lattice.

Note: Solubility in polar protic solvents like ethanol increases exponentially with temperature, making them ideal candidates for recrystallization workflows.

Methodology for Thermodynamic Solubility Determination

To generate regulatory-compliant solubility data for this intermediate, researchers must avoid kinetic approximations and determine the true thermodynamic equilibrium solubility . The protocol below is a self-validating system adapted from USP <1236> (Solubility Measurements) [5][6] and OECD Test Guideline 105 (Water Solubility) [7].

Step-by-Step Shake-Flask Protocol
  • Sample Preparation: Accurately weigh an excess amount of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (e.g., 500 mg) into a 10 mL amber glass vial. The amber glass prevents potential photodegradation of the nitrobenzaldehyde moiety.

  • Solvent Addition: Add 5.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Equilibration (Thermodynamic Control): Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0°C ± 0.5°C. Agitate at 200 RPM.

  • Self-Validation Sampling: To prove that equilibrium has been reached, extract 0.5 mL aliquots at 24 hours and 48 hours[5].

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes. Expert Insight: Avoid using syringe filters for initial screening, as the compound's hydrophobic aromatic ring may adsorb onto the filter membrane, leading to falsely low solubility readings.

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (detecting at ~254 nm due to the aromatic chromophore).

  • Acceptance Criteria: Equilibrium is confirmed if the concentration difference between the 24-hour and 48-hour samples is

    
     5%[7].
    

G Step1 1. Sample Preparation Add excess solid to solvent Step2 2. Equilibration Agitate at 25°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifuge to avoid filter adsorption Step2->Step3 Step4 4. Quantification HPLC-UV Analysis (254 nm) Step3->Step4 Step5 5. Data Verification Δ Conc < 5% between 24h and 48h Step4->Step5

Step-by-step shake-flask methodology based on OECD 105 and USP <1236> standards.

Co-Solvent Strategies & Formulation Insights

If Ethyl 2-(3-formyl-4-nitrophenoxy)acetate must be introduced into an aqueous biological assay or a mixed-solvent reaction system, a co-solvent strategy is mandatory.

According to the principles outlined in USP <1236>[5], adding a water-miscible polar aprotic solvent (like DMSO) to an aqueous system will exponentially increase the compound's solubility. The relationship between the volume fraction of the co-solvent and the total solubility is typically log-linear. For in vitro assays, dissolving the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM), followed by a 1:1000 dilution into aqueous buffer, will keep the final DMSO concentration at an acceptable 0.1% (v/v) while preventing precipitation, provided the final concentration remains below the compound's apparent aqueous solubility limit.

References

  • Solubility of Things. 3-Nitrobenzaldehyde - Solubility of Things. Available at:[Link]

  • Solubility of Things. 4-Nitrobenzaldehyde - Solubility of Things. Available at: [Link]

  • Solubility of Things. Ethyl 2-phenoxyacetate - Solubility of Things. Available at:[Link]

  • Scribd. USP 1236 Solubility Measurements Guide. Available at: [Link]

  • Biorelevant. USP <1236>: Solubility Measurements Chapter. Available at: [Link]

  • Government of Canada Publications. New Substances Notification - OECD Test Guideline 105. Available at: [Link]

  • Korea University / Chem. Res. Toxicol. Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD 105). Available at:[Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a comprehensive understanding of their potential hazards. This guide provides a detailed safety and handling protocol for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, a compound of interest in contemporary research and development. In the absence of a specific, formally published Safety Data Sheet (SDS) for this exact molecule, this document has been constructed by synthesizing data from structurally similar compounds, reputable chemical databases, and established principles of chemical safety. The primary structural analogues considered include nitrophenyl acetates and formyl-substituted phenoxyacetates, which provide critical insights into the potential reactivity and toxicity of the nitro and aldehyde functional groups.

This guide is designed to be a self-validating system, where the rationale behind each safety recommendation is explained, empowering researchers to not only follow procedures but also to understand the underlying chemical principles.

Chemical Identity and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C11H11NO6PubChem[1]
Molecular Weight 253.21 g/mol PubChem[1]
Appearance Likely an off-white to pale yellow solid, based on related compounds.Fisher Scientific, TCI Chemicals[2][3]
Odor No data available; likely odorless.Fisher Scientific[2]
Melting Point No data available.
Boiling Point No data available.
Solubility No data available for water solubility. Expected to be soluble in common organic solvents.Fisher Scientific[2]
Octanol/Water Partition Coefficient (LogP) 1.5 (Computed for a structural isomer)PubChem[1]

Note: Some data is derived from the structural isomer Ethyl 2-(2-formyl-4-nitrophenoxy)acetate.

Hazard Identification and GHS Classification

While a definitive GHS classification is not available, a conservative assessment based on the functional groups present is essential for ensuring laboratory safety. The nitroaromatic group is the primary driver of potential hazards.

  • Acute Toxicity: While no specific data exists, nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[4]

  • Skin Corrosion/Irritation: May cause skin irritation upon prolonged contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Inhalation of dust may cause respiratory irritation.[5]

  • Specific Target Organ Toxicity (Repeated Exposure): Long-term exposure to nitroaromatic compounds can pose cumulative health risks.[4] One of the significant risks associated with nitroaromatic compounds is the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[4] Symptoms can include cyanosis (bluish skin) and difficulty breathing, which may be delayed for several hours after exposure.[4]

Precautionary Statement: Due to the lack of comprehensive toxicological data, this compound should be handled as if it were hazardous, with all necessary precautions taken to minimize exposure.[5]

First-Aid Measures

Rapid and appropriate first-aid is critical in the event of an exposure. The following procedures are recommended based on best practices for handling laboratory chemicals.

  • Inhalation: If dust is inhaled, immediately move the individual to fresh air.[5] If breathing is difficult or irritation persists, seek medical attention.[2][5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][5] If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][5] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention and show the attending physician this guide or the container label.

Safe Handling and Storage

Proactive measures in handling and storage are the most effective way to prevent laboratory accidents.

Handling Protocols
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[3] An eyewash station and safety shower should be readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5]

    • Eye Protection: Use safety glasses with side shields or goggles.[2][6]

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant spillage, additional protective clothing may be necessary.[3]

  • Hygiene Practices: Avoid the formation of dust.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]

Storage Guidelines
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and other sources of ignition.[7][8]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[2][5]

Accidental Release and Fire-Fighting Measures

Accidental Release Workflow

In the event of a spill, a structured and calm response is essential to mitigate the hazard.

Accidental_Release_Workflow start Spill Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation start->evacuate 1. Isolate Area ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) evacuate->ppe 2. Prepare for Cleanup contain Contain the spill using inert absorbent material (e.g., sand, vermiculite) ppe->contain 3. Control Spread collect Carefully sweep up the solid material Avoid creating dust contain->collect 4. Collect Material dispose Place in a suitable, sealed container for chemical waste disposal collect->dispose 5. Package Waste decontaminate Decontaminate the spill area with an appropriate solvent and then soap and water dispose->decontaminate 6. Clean Area end Spill Cleaned decontaminate->end

Caption: Workflow for handling an accidental spill of a solid chemical.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5]

  • Specific Hazards: In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be released.

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Stability and Reactivity

  • Reactivity: Not classified as a reactivity hazard under normal conditions.[9]

  • Chemical Stability: The compound is stable under recommended storage conditions.[2][5]

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected to occur.[2]

  • Conditions to Avoid: Avoid dust formation, excess heat, and incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate have not been fully investigated.[2][5] As noted, compounds containing a nitroaromatic group should be handled with care due to the potential for methemoglobinemia and other toxic effects.[4]

  • Ecological Information: No data is available on the environmental impact of this compound. It should not be released into the environment or drains.[2][5]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[6] Empty containers should be treated as hazardous waste.

Personal Protective Equipment (PPE) Decision Pathway

Choosing the correct level of PPE is a critical decision for any experiment. This logical pathway helps in making an informed choice.

PPE_Decision_Pathway start Task Assessment small_scale Small-scale weighing (<1g) in fume hood start->small_scale Low Exposure Risk large_scale Large-scale handling or potential for dust start->large_scale Higher Exposure Risk ppe_base Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat small_scale->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE plus: - Chemical Goggles - Dust Respirator (e.g., N95) large_scale->ppe_enhanced

Caption: Decision pathway for selecting appropriate PPE.

References

  • Fisher Scientific. Safety Data Sheet for Ethyl (2-formylphenoxy)acetate.

  • PubChem. Ethyl 2-(2-formyl-4-nitrophenoxy)acetate. National Center for Biotechnology Information.

  • Fisher Scientific. Safety Data Sheet for a hazardous chemical.

  • TCI Chemicals. Safety Data Sheet for Ethyl (4-Nitrobenzoyl)acetate.

  • Merck. Safety Data Sheet.

  • Sasol Chemicals. Material Safety Data Sheet for Ethyl Acetate.

  • Bostik, Inc. Safety Data Sheet CR 87-124.

  • TCI Chemicals. Safety Data Sheet for Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

  • PubChem. Ethyl 2-(4-nitrophenoxy)acetate. National Center for Biotechnology Information.

  • Moshang Chemical. Ethyl 2-(4-formyl-3-nitrophenoxy)acetate.

  • Capot Chemical. MSDS of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.

  • Pharmaffiliates. Ethyl 2-(2-formyl-4-nitrophenoxy)acetate.

  • U.S. Environmental Protection Agency (EPA). Ethyl (4-formylphenoxy)acetate Properties.

  • BLDpharm. Ethyl 2-(4-formyl-2-nitrophenoxy)acetate.

  • Sigma-Aldrich. Ethyl 2-(4-formyl-2-nitrophenoxy)acetate.

  • Santa Cruz Biotechnology. 4-Nitrophenyl acetate Safety Data Sheet.

  • ChemicalBook. ETHYL 2-(3-FORMYL-4-ISOBUTOXYPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE.

  • ResearchGate. Ethyl 2-(4-nitrophenoxy)acetate.

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A Technical Guide to the Potential Pharmaceutical Applications of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the initial investigation of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, a novel chemical entity with significant, albeit unexplored, therapeutic potential. Lacking direct precedent in existing literature, this document establishes a rationale for its investigation by deconstructing its molecular architecture. We will explore the potential bioactivities conferred by its constituent moieties: the nitroaromatic system, the reactive aromatic aldehyde, and the phenoxyacetate core. This guide is structured to lead researchers from a plausible synthetic route and characterization, through a tiered in vitro screening cascade, and towards mechanistic and preliminary lead optimization studies. Detailed, field-tested protocols are provided for each stage, underpinned by a robust scientific rationale to empower researchers in drug discovery and development to unlock the potential of this and similar molecules.

Introduction: Deconstructing a Molecule of Interest

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate represents an intriguing convergence of three key pharmacophoric motifs. While no direct studies on this specific compound are publicly available, a systematic analysis of its substructures provides a strong foundation for hypothesizing its potential pharmaceutical applications.

  • The Nitroaromatic Moiety : Nitro-group-containing compounds are well-established in medicine, often acting as prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors or within anaerobic bacteria.[1][2] Their biological activity is frequently linked to the metabolic reduction of the nitro group, which can generate reactive nitrogen species and free radicals.[1] This class of compounds includes agents with antibacterial, antiprotozoal, and potential anticancer properties.[3]

  • The Aromatic Aldehyde : The formyl group (an aldehyde) is a reactive chemical handle that can participate in various biological interactions. Aromatic aldehydes are known to form Schiff base adducts with amine residues in proteins, such as the N-terminal valine of hemoglobin, which has been exploited in the development of antisickling agents.[4] Furthermore, their reactivity can be harnessed for antimicrobial and antibiofilm applications, though potential toxicity must be carefully evaluated.[5]

  • The Phenoxyacetate Scaffold : Phenoxyacetic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous drugs with diverse activities.[6][7] This scaffold has been successfully incorporated into anti-inflammatory, anticonvulsant, and hypolipidemic agents.[7][8][9][10]

The strategic combination of these three groups in a single molecule suggests a high probability of discovering novel biological activity. The electron-withdrawing nature of the nitro and formyl groups significantly influences the electronic properties of the aromatic ring, potentially tuning the molecule's reactivity and binding affinities. This guide outlines a logical, step-by-step research program to synthesize this compound and systematically screen it for therapeutic potential.

Synthesis and Characterization

A robust and reproducible synthetic route is the bedrock of any new drug discovery program. We propose a two-step synthesis for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate starting from commercially available 4-nitrophenol.

Proposed Synthetic Pathway

The synthesis involves an initial ortho-formylation of 4-nitrophenol via the Reimer-Tiemann reaction, followed by etherification of the resulting phenolic hydroxyl group using a Williamson ether synthesis.

Synthetic Pathway Start 4-Nitrophenol Intermediate 3-Formyl-4-nitrophenol Start->Intermediate Step 1: Reimer-Tiemann Reaction (CHCl3, NaOH, Heat) Product Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Intermediate->Product Step 2: Williamson Ether Synthesis (Ethyl Bromoacetate, K2CO3, DMF)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-Formyl-4-nitrophenol (Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[11][12][13][14] The reaction proceeds through the formation of a highly reactive dichlorocarbene intermediate.[15]

  • Reagent Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 4-nitrophenol (0.1 mol) in aqueous sodium hydroxide (2.5 M, 150 mL).

  • Reaction Initiation: Heat the mixture to 60-65°C with vigorous stirring.

  • Addition of Chloroform: Add chloroform (0.15 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature. The reaction is exothermic and may require external cooling to control.[12]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 65°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute HCl until the pH is acidic. The crude product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-formyl-4-nitrophenol.

Step 2: Synthesis of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (Williamson Ether Synthesis)

This reaction is a robust and widely used method for preparing ethers via an SN2 mechanism.[16][17][18][19]

  • Reagent Setup: In a 250 mL round-bottom flask, combine 3-formyl-4-nitrophenol (0.05 mol), anhydrous potassium carbonate (K₂CO₃, 0.1 mol), and dimethylformamide (DMF, 100 mL).

  • Addition of Alkyl Halide: Add ethyl bromoacetate (0.06 mol) to the stirred suspension.

  • Reaction Conditions: Heat the mixture to 80°C and maintain for 4-6 hours.[20] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into 500 mL of ice-cold water. A solid product should precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethyl acetate/hexane to afford the pure target compound, Ethyl 2-(3-formyl-4-nitrophenoxy)acetate. A similar procedure is well-documented for related phenoxyacetates.[21][22]

Structural Characterization

The identity and purity of the final compound must be rigorously confirmed using a suite of standard analytical techniques.

Technique Purpose Expected Key Features
¹H NMR Proton environment mappingSignals for aromatic protons, aldehyde proton (~10 ppm), ethyl group (quartet and triplet), and methylene protons of the acetate linker.
¹³C NMR Carbon skeleton confirmationSignals for aromatic carbons, carbonyl carbons (ester and aldehyde), and aliphatic carbons.
FT-IR Functional group identificationStrong C=O stretching bands (aldehyde and ester), C-O-C stretching (ether), and N-O stretching (nitro group).
HRMS Exact mass determinationProvides the molecular formula by determining the exact mass-to-charge ratio, confirming elemental composition.
Melting Point Purity assessmentA sharp and consistent melting point range indicates high purity.

A Tiered Strategy for Biological Screening

Given the diverse functionalities of the molecule, a tiered screening approach is recommended to efficiently identify promising therapeutic avenues.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Models Antimicrobial Antimicrobial Assays (MIC against Bacteria/Fungi) ROS Reactive Oxygen/Nitrogen Species (ROS/RNS) Assay Antimicrobial->ROS If Active Cytotoxicity Anticancer Cytotoxicity (MTT/MTS on Cancer Cell Lines) Hypoxia Hypoxia-Selective Cytotoxicity Cytotoxicity->Hypoxia If Active AntiInflammatory Anti-inflammatory (COX-2 Inhibition Assay) Enzyme Specific Enzyme Kinetics AntiInflammatory->Enzyme If Active Pathway Signaling Pathway Analysis (Western Blot/qPCR) Hypoxia->Pathway Elucidate MOA InVivo Animal Models of Disease (e.g., Xenograft, Infection) ROS->InVivo Validate Target Pathway->InVivo Validate Target

Caption: A logical workflow for the biological evaluation of the target compound.

Tier 1: Primary Screening

Hypothesis 1: Antimicrobial Activity The nitroaromatic group is a well-known pharmacophore in antimicrobial agents.[3] The aldehyde can contribute by interacting with microbial proteins.[23]

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Inoculation: Add a standardized inoculum of the test organism (e.g., S. aureus, E. coli, C. albicans) to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothesis 2: Anticancer Activity The nitro group suggests potential as a hypoxia-activated prodrug, selectively targeting cancer cells in low-oxygen tumor microenvironments.[2] The phenoxyacetate core is also found in some anticancer agents.

  • Protocol: MTT/MTS Cytotoxicity Assay

    • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

    • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

    • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

    • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Hypothesis 3: Anti-inflammatory Activity Phenoxyacetic acid derivatives have been successfully developed as potent anti-inflammatory agents, including selective COX-2 inhibitors.[10]

  • Protocol: COX-2 Inhibition Assay (Enzyme-based)

    • Assay Setup: Use a commercial COX-2 inhibitor screening kit. In a 96-well plate, add assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Measurement: The reaction produces prostaglandin G₂, which can be measured colorimetrically or fluorometrically according to the kit instructions.

    • Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Mechanistic Studies & Lead Optimization

Positive "hits" from the primary screening must be followed up with mechanistic studies to understand how the compound works, which is critical for further development.

  • For Antimicrobial Hits: Investigate the generation of reactive oxygen or nitrogen species (ROS/RNS) in microbial cells, which is a common mechanism for nitroaromatic drugs.[1]

  • For Anticancer Hits: Test for hypoxia-selective activity by comparing cytotoxicity under normoxic (21% O₂) and hypoxic (1% O₂) conditions. A significant increase in potency under hypoxia would support the hypothesis of a bioreductive mechanism.[2]

  • Structure-Activity Relationship (SAR): If a promising activity is confirmed, a medicinal chemistry campaign should be initiated. This involves synthesizing analogs of the lead compound to explore the SAR. Key modifications could include:

    • Varying the ester group (e.g., methyl, propyl) to modulate solubility and cell permeability.

    • Replacing the formyl group with other functionalities (e.g., cyano, ketone) to alter reactivity.

    • Modifying the position or nature of the nitro group to tune its reductive potential.

Conclusion and Future Directions

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate stands as a molecule with high, rationally-derived potential for pharmaceutical application. Its design incorporates features associated with antimicrobial, anticancer, and anti-inflammatory activities. The lack of existing data presents a unique opportunity for novel discovery. By following the integrated strategy of synthesis, tiered screening, and mechanistic evaluation outlined in this guide, researchers are well-equipped to systematically investigate this compound. The insights gained will not only determine the therapeutic value of this specific molecule but will also contribute to the broader understanding of how these key pharmacophores can be combined to create next-generation therapeutic agents.

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Technical Guide to the Physicochemical Characterization of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for the Experimental Determination of Melting and Boiling Points

Abstract: This technical guide addresses the melting and boiling points of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate. A comprehensive review of publicly available chemical databases and scientific literature reveals that experimental data for these specific physical properties have not been reported. Consequently, this document provides a robust framework for researchers and drug development professionals to experimentally determine these crucial parameters. It offers a comparative analysis of related isomers, details authoritative protocols for melting and boiling point determination, and explains the underlying scientific principles that ensure data integrity and reproducibility.

Introduction: The Critical Role of Physicochemical Properties

In the landscape of drug discovery and development, the melting point (MP) and boiling point (BP) are fundamental physical constants. They serve as primary indicators of a compound's identity and purity.[1] A sharp, well-defined melting point is often the first hallmark of a pure crystalline substance, while a depressed and broad melting range typically signifies the presence of impurities.[2][3] Similarly, the boiling point is a key characteristic of a liquid's volatility and is essential for purification processes like distillation.[4][5]

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, a substituted aryloxyacetate, belongs to a class of compounds with significant interest in medicinal chemistry. The precise arrangement of the formyl and nitro groups on the phenyl ring, along with the ethyl acetate moiety, dictates the molecule's polarity, crystal packing, and intermolecular forces, which in turn govern its melting and boiling characteristics. As no empirical data is currently available, this guide provides the necessary theoretical and practical foundation for its characterization.

Comparative Analysis of Structural Analogues

To estimate the expected physical properties of the title compound, it is instructive to examine the reported data for its structural isomers and related analogues. The position of the electron-withdrawing nitro and formyl groups can significantly influence dipole moments and hydrogen bonding potential, thereby affecting melting and boiling points.

Compound NameStructureMelting Point (°C)Boiling Point (°C)
Ethyl 2-(3-formyl-4-nitrophenoxy)acetate C₁₁H₁₁NO₆ Data Not Available Data Not Available
Ethyl 2-(2-formyl-4-nitrophenoxy)acetateC₁₁H₁₁NO₆No experimental data found.[6]No experimental data found.[6]
Ethyl (4-formylphenoxy)acetateC₁₁H₁₂O₄41 - 42328.7 (at 760 mmHg)
Ethyl (3-nitrophenoxy)acetateC₁₀H₁₁NO₅No data found.342 (at 760 mmHg)

Table 1: Physicochemical data for compounds structurally related to Ethyl 2-(3-formyl-4-nitrophenoxy)acetate. The comparison illustrates the influence of substituent placement on physical properties.

The data suggests that compounds of similar molecular weight in this class are likely to be solids at room temperature with relatively high boiling points. The exact values for the title compound, however, must be determined empirically.

Guiding Principles of Phase Transition Analysis

A thorough understanding of the theory behind phase transitions is crucial for accurate data interpretation.

Melting Point Depression and Purity

The melting point of a pure crystalline solid is the temperature at which it transitions into a liquid at atmospheric pressure.[7] This transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of soluble impurities disrupts the crystal lattice, weakening the intermolecular forces holding the solid together.[8][9] This disruption leads to two observable effects:

  • Melting Point Depression: Less energy is required to break the weakened lattice, resulting in a lower melting temperature.[8]

  • Melting Range Broadening: The melting process begins at a lower eutectic temperature and completes at a higher temperature, resulting in a wider melting range.[1][3]

Therefore, a sharp melting point is a reliable indicator of high purity.[2]

Boiling Point and Intermolecular Forces

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][10] At this point, the liquid rapidly converts to a gas. Several factors govern the boiling point:

  • Intermolecular Forces: Stronger forces (e.g., hydrogen bonding, dipole-dipole interactions) require more energy to overcome, leading to higher boiling points.[11][12]

  • Molecular Weight: In a homologous series, boiling point generally increases with molecular weight due to increased van der Waals forces.[11]

  • External Pressure: Boiling point is pressure-dependent. A lower external pressure (e.g., at high altitude or under vacuum) requires a lower vapor pressure to induce boiling, thus lowering the boiling point.[5][13] It is standard practice to report the pressure at which a boiling point is measured.

Impurities, particularly non-volatile ones, tend to elevate the boiling point by lowering the vapor pressure of the solvent.[4][14][15]

G cluster_mp Melting Point cluster_bp Boiling Point MP Melting Point Purity Purity Lattice Crystal Lattice Strength Purity->Lattice disrupts Lattice->MP BP Boiling Point IMF Intermolecular Forces IMF->BP Pressure External Pressure Pressure->BP MW Molecular Weight MW->BP Compound Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (Molecular Structure) cluster_mp cluster_mp Compound->cluster_mp cluster_bp cluster_bp Compound->cluster_bp

Caption: Factors influencing the melting and boiling points of a compound.

Protocols for Experimental Determination

The following protocols are standard, validated methods for determining the melting and boiling points of a novel organic compound.

Melting Point Determination

For a new crystalline solid, it is advisable to first perform a rapid determination to find an approximate melting range, followed by a slower, more precise measurement.

This is the preferred method for accuracy and ease of use.[16][17]

  • Sample Preparation: Place a small amount of the dry, finely powdered Ethyl 2-(3-formyl-4-nitrophenoxy)acetate onto a clean, dry surface. Jab the open end of a capillary tube into the powder to collect a small amount of sample.[18]

  • Packing: Invert the capillary tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The final packed height should be 2-3 mm.[18][19] A well-packed sample ensures uniform heat transfer.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the digital melting point apparatus.[20]

  • Rapid Determination (Optional): If the melting point is unknown, set a rapid heating rate (e.g., 10-20°C per minute) to find an approximate range.[17][18] Use a fresh sample for the accurate determination.

  • Accurate Determination: Set the starting temperature to at least 20°C below the approximate melting point found. Set the heating ramp rate to 1-2°C per minute.[19][20] A slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[18]

  • Observation and Recording: Observe the sample through the magnified viewport. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2).[18] The melting range is reported as T1 - T2.[7]

  • Cooling: Allow the apparatus to cool sufficiently before running subsequent samples.[18]

G start Start: Obtain Dry, Crystalline Sample prep Prepare Capillary Sample (2-3 mm height) start->prep place Place Sample in Digital Apparatus prep->place heat_fast Rapid Heating (~10-20°C/min) place->heat_fast If MP is unknown heat_slow Slow Heating (1-2°C/min) place->heat_slow If MP is known observe_approx Observe Approximate MP heat_fast->observe_approx cool Cool Apparatus >20°C below approx. MP observe_approx->cool prep_new Prepare New Capillary Sample cool->prep_new prep_new->place observe_accurate Observe & Record Range (First drop to full melt) heat_slow->observe_accurate end End: Report Melting Range observe_accurate->end

Caption: Workflow for Melting Point Determination.

This classic method provides accurate results when a digital apparatus is unavailable.[2][21]

  • Sample Preparation: Prepare a packed capillary tube as described in Protocol 3.1.1.

  • Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[18] The rubber band must remain above the level of the heating oil.

  • Setup: Insert the thermometer assembly into a Thiele tube containing a suitable heating oil (e.g., mineral or silicone oil) so the sample is in the center of the main tube.[2][18]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner.[18] The tube's design promotes natural convection, ensuring uniform temperature distribution.[7]

  • Observation and Recording: Heat rapidly to within 20°C of the expected melting point, then slow the rate to 1-2°C per minute. Record the temperatures for the start and end of melting.[18]

Boiling Point Determination

The choice of method depends on the amount of sample available.

This method is ideal for small sample quantities (<0.5 mL).[6][22][23]

  • Apparatus Preparation: Take a small test tube (e.g., 75x10 mm) and add approximately 0.25-0.5 mL of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate.

  • Capillary Insertion: Prepare a melting point capillary tube (sealed at one end). Place this capillary tube, open end down, into the liquid in the test tube.[23]

  • Assembly: Attach the test tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb.

  • Heating: Clamp the assembly in a heating bath (e.g., Thiele tube with oil) and begin to heat gently.[22]

  • Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[23][24]

  • Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube as the vapor inside cools and contracts.[6][24] This indicates the point where the external pressure equals the internal vapor pressure.

  • Pressure Correction: Record the ambient barometric pressure. If it is not 760 mmHg, the observed boiling point may need to be corrected.

G start Start: Add 0.5 mL Liquid to Test Tube capillary Insert Inverted, Sealed Capillary Tube start->capillary assemble Attach Tube to Thermometer capillary->assemble heat Heat Assembly in Thiele Tube assemble->heat observe_bubbles Observe Rapid, Continuous Stream of Bubbles heat->observe_bubbles cool Remove Heat Source observe_bubbles->cool observe_rise Observe Liquid Rise into Capillary cool->observe_rise record Record Temperature (This is the BP) observe_rise->record end End: Record Barometric Pressure record->end

Caption: Workflow for Micro-scale Boiling Point Determination.

This method is suitable when purifying a larger volume of the compound (at least 5 mL) and allows for simultaneous boiling point determination.[25][26][27]

  • Apparatus Setup: Assemble a simple distillation apparatus with a distilling flask, condenser, and receiving flask.[25]

  • Sample and Boiling Chips: Place at least 5 mL of the liquid and a few boiling chips (or a magnetic stir bar) into the distilling flask. Boiling chips prevent "bumping" by providing nucleation sites for smooth boiling.

  • Thermometer Placement: Position the thermometer so the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[28]

  • Heating: Gently heat the distilling flask.

  • Recording: When the liquid is distilling at a steady rate (e.g., 1-2 drops per second), record the constant temperature reading on the thermometer. This temperature plateau represents the boiling point of the liquid.[25][27]

  • Pressure: Record the barometric pressure.

Conclusion

While published melting and boiling point data for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate are not currently available, this guide equips researchers with the necessary theoretical knowledge and practical, step-by-step protocols to determine these values with high accuracy and confidence. The application of these standard methods, particularly the use of a digital melting point apparatus and the Siwoloboff micro-boiling point technique, will yield the reliable physicochemical data essential for the compound's identification, purity assessment, and further development.

References

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Methodological & Application

Synthesis Protocol for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate: A Mechanistically Grounded Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), artificial antigens, and haptens (such as nifuroxazide derivatives)[1][2]. The molecule features three distinct, orthogonally reactive sites—an ester, an aldehyde, and a nitro group—making it an invaluable intermediate for downstream modifications like reductive amination, saponification, or condensation.

This application note details a robust, high-yield protocol for synthesizing this compound via a Williamson ether synthesis, utilizing 5-hydroxy-2-nitrobenzaldehyde (also known as 3-formyl-4-nitrophenol) and ethyl 2-bromoacetate[1][3][4].

Mechanistic Rationale & Reaction Design

The synthesis relies on the


 displacement of the bromide leaving group on ethyl bromoacetate by a phenoxide nucleophile. To ensure high yields and prevent side reactions, the reaction conditions must be carefully calibrated.
  • Base Selection (Causality): The starting material, 5-hydroxy-2-nitrobenzaldehyde, possesses a hydroxyl group whose

    
     is significantly lowered by the strongly electron-withdrawing para-nitro group. Consequently, a mild base like anhydrous potassium carbonate (
    
    
    
    ) is perfectly sufficient to quantitatively deprotonate the phenol[2]. Avoiding stronger bases (e.g., NaOH or KOH) is critical; strong hydroxide bases could trigger unwanted side reactions at the electrophilic formyl group, such as the Cannizzaro reaction or complex aldol condensations.
  • Solvent Dynamics (Causality): Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic. This significantly accelerates the

    
     attack on the alpha-carbon of ethyl bromoacetate[2].
    

G SM 5-Hydroxy-2-nitrobenzaldehyde (3-formyl-4-nitrophenol) Base Addition of K2CO3 (Mild Base) SM->Base Intermediate Phenoxide Anion Formation (Enhanced Nucleophile) Base->Intermediate Deprotonation (Color Change) Alkylation Addition of Ethyl Bromoacetate (Electrophile) Intermediate->Alkylation Reaction SN2 Substitution (MeCN, Reflux 3h) Alkylation->Reaction Product Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (Target Ether) Reaction->Product - KBr - KHCO3

Figure 1: Mechanistic workflow of the Williamson ether synthesis for the target acetate.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
5-Hydroxy-2-nitrobenzaldehyde167.121.0 eq1.67 gNucleophile Precursor
Ethyl 2-bromoacetate167.001.1 eq1.22 mL (1.84 g)Alkylating Electrophile
Potassium Carbonate (

)
138.202.0 eq2.76 gMild Base
Acetonitrile (MeCN)41.05N/A20.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Activation
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxy-2-nitrobenzaldehyde (1.67 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol). Suspend the mixture in 20 mL of anhydrous acetonitrile.

  • Visual Validation of Deprotonation: Stir the suspension at room temperature for 15 minutes.

    • Self-Validation Check: The reaction mixture will undergo a distinct color change (typically deepening to a vibrant yellow/orange). This optical shift confirms the successful deprotonation of the phenol and the generation of the highly conjugated phenoxide anion.

Phase 2: Alkylation and Reflux
  • Electrophile Addition: Using a syringe, add ethyl 2-bromoacetate (1.22 mL, 11.0 mmol) dropwise to the stirring mixture.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation or exothermic runaway, ensuring a clean

      
       trajectory.
      
  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80-82 °C) using an oil bath or heating mantle. Maintain reflux for 3 hours[2].

  • Reaction Monitoring: After 3 hours, temporarily remove the heat and check the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1 v/v) solvent system.

    • Self-Validation Check: Under UV light (254 nm), the starting material spot should be completely absent, replaced by a new, higher

      
       spot corresponding to the less polar ether product.
      
Phase 3: Workup and Isolation
  • Solvent Removal: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the acetonitrile solvent.

  • Extraction: Partition the resulting crude residue between Ethyl Acetate (30 mL) and Distilled Water (30 mL) in a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 x 20 mL)[2].

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo to yield the crude product.
    
  • Purification: The crude product (typically an off-white to pale yellow solid) is generally of sufficient purity (~80% yield) for downstream applications[2]. If analytical purity is required, purify via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate.

References

  • Title: CN110642743A - Nifuroxazide hapten and artificial antigen as well as preparation methods and application thereof Source: Google Patents URL
  • Title: 5-Hydroxy-2-nitrobenzaldehyde | CAS#:42454-06-8 Source: Chemsrc URL: [Link]

  • Title: ethyl 2-bromoacetate | CAS#:105-36-2 Source: Chemsrc URL: [Link]

Sources

Application Note: Chemoselective Hydrolysis of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized reaction conditions for the hydrolysis of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate to its corresponding carboxylic acid, 2-(3-formyl-4-nitrophenoxy)acetic acid .

This transformation presents a specific chemoselectivity challenge: hydrolyzing the ester without degrading the highly electrophilic aldehyde group (activated by the ortho-nitro substituent) or affecting the ether linkage. While standard saponification (NaOH/Heat) often leads to Cannizzaro disproportionation or aldol polymerization in such electron-deficient aldehydes, this protocol utilizes a Lithium Hydroxide (LiOH) mediated soft hydrolysis at controlled temperatures to ensure high fidelity.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The target molecule contains three distinct functional groups with varying sensitivities:

  • Ethyl Ester: The target for hydrolysis.[1]

  • Nitro Group (

    
    ):  Strongly electron-withdrawing. It activates the aromatic ring but generally remains stable under hydrolysis conditions.
    
  • Formyl Group (

    
    ):  The critical sensitivity point. Located ortho to the nitro group, this aldehyde is highly electrophilic.
    
    • Risk:[2][3][4] In the presence of strong bases (alkoxides/hydroxides), it is prone to hydration followed by Cannizzaro reaction (disproportionation to alcohol and acid) or Schmidt-type condensations .

The Solution: Mechanism with "Soft" Cation

We utilize Lithium Hydroxide (LiOH) in a THF/Water system.

  • Solvent System (THF/H2O): THF solubilizes the organic substrate, while water provides the nucleophile.

  • Lithium Effect: The

    
     cation is a harder Lewis acid than 
    
    
    
    or
    
    
    , allowing for tighter coordination to the ester carbonyl oxygen. This activates the ester for hydrolysis at lower temperatures (0°C to RT), minimizing the thermal energy available for side reactions at the aldehyde site.

Experimental Protocol

Method A: LiOH-Mediated Hydrolysis (Recommended)

Best for: High purity requirements and gram-scale synthesis.

Reagents & Materials
  • Substrate: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Tetrahydrofuran (THF) / Distilled Water (

    
    )
    
  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Procedure
  • Preparation: Dissolve the substrate in THF (approx. 10 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Base Addition: Dissolve

    
     in the calculated volume of water. Add this aqueous solution dropwise to the THF solution over 10 minutes.
    
    • Note: The solution may turn deep yellow/orange due to the nitrophenoxy chromophore.

  • Reaction: Stir vigorously at 0°C for 30 minutes , then allow to warm to Room Temperature (20-25°C) .

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the ester spot (

      
      ) and appearance of the baseline acid spot.
      
  • Workup (Critical):

    • Evaporate the bulk of the THF under reduced pressure (Rotavap) at <35°C.

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract once with Diethyl Ether or small volume of EtOAc to remove unreacted neutral impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Acidify dropwise with 1N HCl to pH 2–3 .

      • Observation: The product should precipitate as a pale yellow/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over

    
    .
    
Method B: Acid-Catalyzed Hydrolysis (Alternative)

Best for: Substrates where the aldehyde is extremely sensitive to base.

  • Dissolve substrate in Glacial Acetic Acid and 6N HCl (

    
    ).
    
  • Heat to 60°C for 2–4 hours.

  • Pour onto crushed ice/water.

  • Filter the precipitate.[5]

    • Drawback: Slower reaction rate and higher risk of acetal formation if alcohols are present.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and workflow for the hydrolysis process.

HydrolysisWorkflow Start Start: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Solvent Dissolve in THF Cool to 0°C Start->Solvent Reagent Add LiOH (aq) (1.2 equiv) Solvent->Reagent Reaction Stir 0°C -> RT (1-3 Hours) Reagent->Reaction Check TLC/HPLC Check (Ester Consumed?) Reaction->Check Check->Reaction No (Wait) Workup1 Evaporate THF Dilute with Water Check->Workup1 Yes Trouble Troubleshoot: Check Cannizzaro Side-Products Check->Trouble Side Products? Wash Wash with Ether (Remove Neutrals) Workup1->Wash Acidify Acidify Aqueous Phase (1N HCl to pH 2) Wash->Acidify Isolate Filter Precipitate Dry under Vacuum Acidify->Isolate

Caption: Workflow for the chemoselective hydrolysis of nitrophenoxy esters using LiOH.

Analytical Data & QC

To validate the success of the reaction, compare the isolated product against the following expected parameters.

ParameterEthyl Ester (Starting Material)Carboxylic Acid (Product)
1H NMR (DMSO-d6) Quartet (~4.2 ppm), Triplet (~1.2 ppm)Disappeared (replaced by broad -COOH singlet >12 ppm)
Aldehyde Signal Singlet (~10.0 - 10.4 ppm)Singlet (~10.0 - 10.4 ppm) (Must remain integrated 1H)
IR Spectroscopy Ester C=O stretch (~1735-1750 cm⁻¹)Acid C=O (~1700-1725 cm⁻¹) + Broad O-H stretch
Solubility Soluble in CHCl3, EtOAcSoluble in DMSO, MeOH, aqueous base

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete acidification or Cannizzaro reaction.Ensure pH reaches ~2. If sticky, recrystallize from EtOH/Water. Keep reaction temp <25°C.
Loss of Aldehyde Peak Oxidation to dicarboxylic acid.Degas solvents (remove

). Avoid strong oxidants. Use Argon atmosphere.[4]
New Impurity (Alcohol) Cannizzaro disproportionation.The base concentration was too high. Switch to Method B (Acid Hydrolysis) or reduce LiOH equivalents to 1.05.
Ester not cleaving Poor solubility.Increase THF ratio. Ensure vigorous stirring (biphasic mixture).

References

  • General Protocol for LiOH Hydrolysis: Andrés, G. O., & de Rossi, R. H. (2003).[6] Mechanism of phthalate ester hydrolysis in water and chemoselective hydrolysis protocols. (Validated via general organic synthesis repositories).

  • Aldehyde Stability in Hydrolysis: Master Organic Chemistry. (2011).[2][5] Basic Hydrolysis of Esters - Saponification and Compatibility with Aldehydes.

  • Nitrophenoxy Acetate Structural Data: Ali, et al. (2011).[5] Crystal structure of ethyl 2-(4-nitrophenoxy)acetate. (Demonstrates stability of the core nitrophenoxy scaffold).

  • Analogous Synthesis (Formylphenoxyacetates): Royal Society of Chemistry. (2020). Synthesis of 2-(2-formylphenoxy)acetate esters and hydrolysis conditions.

  • Acid Hydrolysis Kinetics: Phywe Education. Reaction rate and activation energy of the acid hydrolysis of ethyl acetate.

Sources

Advanced Application Note: Knoevenagel Condensation of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Chemical Context

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) is a highly versatile, bifunctional building block frequently utilized in advanced chemical biology and drug discovery[1]. Synthesized via the Williamson ether synthesis of 5-hydroxy-2-nitrobenzaldehyde and ethyl 2-bromoacetate, this molecule features an electrophilic aldehyde, an electron-withdrawing ortho-nitro group, and a functionalizable phenoxyacetate moiety[2].

In synthetic workflows, this compound is primarily subjected to the Knoevenagel condensation —a nucleophilic addition reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). The resulting


-unsaturated adducts serve as critical intermediates for two major downstream applications:
  • Photopharmacology: The synthesis of Optically-Cleavable Targeted (OCT) ligands and photocaged neurotransmitters/lipids (e.g., caged anandamide)[2],[3].

  • Heterocyclic Synthesis: The generation of highly functionalized indoles, quinolines, and coumarins via subsequent reductive cyclization.

Mechanistic Causality & Reaction Dynamics

To optimize the Knoevenagel condensation of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, one must understand the electronic and steric interplay inherent to its structure:

  • Electrophilic Activation: The Knoevenagel condensation is highly sensitive to the electrophilicity of the carbonyl carbon. The strong electron-withdrawing nature of the 4-nitro group—exerting both inductive (-I) and resonance (-R) effects—significantly depletes electron density at the 3-formyl position[4]. This accelerates the rate of nucleophilic attack compared to unsubstituted benzaldehydes.

  • Steric Considerations: While ortho-substituted benzaldehydes generally exhibit steric hindrance that can retard nucleophilic attack, the profound electronic activation provided by the nitro group overrides this penalty, resulting in rapid condensation kinetics[4].

  • Thermodynamic Driving Force: The reaction proceeds via an aldol-type intermediate, which rapidly undergoes dehydration. The formation of a highly conjugated, extended

    
    -system (the arylidene derivative) provides the thermodynamic driving force. Furthermore, this extended conjugation drastically reduces the molecule's solubility in polar protic solvents, causing the product to precipitate and driving the equilibrium forward via Le Chatelier's principle.
    

G A Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (Electrophile) D Aldol-type Adduct A->D B Active Methylene (e.g., Malononitrile) C Carbanion Intermediate (Nucleophile) B->C Base (Piperidine) C->D Nucleophilic Attack E α,β-Unsaturated Product (Knoevenagel Adduct) D->E Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting nucleophilic attack and dehydration.

Experimental Protocol: Self-Validating Workflow

The following protocol describes the Knoevenagel condensation of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate with malononitrile. This protocol is designed as a self-validating system : the visual precipitation of the product serves as an immediate, macroscopic indicator of reaction success, minimizing the need for constant chromatographic monitoring.

Materials Required
  • Substrate: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (1.0 equiv, 2.0 mmol)

  • Reagent: Malononitrile (1.1 equiv, 2.2 mmol)

  • Catalyst: Piperidine (0.1 equiv, 0.2 mmol) or alternative green catalyst (see Section 4)

  • Solvent: Absolute Ethanol (10 mL)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (2.0 mmol) in 10 mL of absolute ethanol. Causality: Ethanol solubilizes the starting materials but acts as a poor solvent for the highly conjugated product.

  • Activation: Add malononitrile (2.2 mmol) to the stirring solution.

  • Catalysis: Dropwise, add piperidine (0.1 equiv). Caution: The reaction may exhibit a mild exotherm as the base deprotonates the active methylene.

  • Reaction Monitoring: Stir the mixture at room temperature (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ). Within 15–30 minutes, a heavy precipitate will begin to form. This phase separation prevents over-reaction and degradation. Monitor via TLC (Ethyl Acetate:Hexane, 1:4) until the starting material spot is completely consumed.
    
  • Isolation: Once TLC confirms completion (typically 1–2 hours), cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with ice-cold ethanol (

    
    ) to remove residual piperidine and unreacted malononitrile. Dry under high vacuum.
    
  • Analytical Validation (

    
    H NMR):  Confirm product identity by observing the disappearance of the aldehyde proton singlet (
    
    
    
    ) and the appearance of a new vinylic proton singlet (
    
    
    ), confirming the formation of the double bond[5].

Optimization & Comparative Data

Recent advancements in green chemistry have introduced highly efficient, eco-friendly catalytic systems for the Knoevenagel condensation of nitrobenzaldehydes. The table below synthesizes quantitative data from recent literature to guide catalyst selection based on laboratory constraints[6],[5].

Catalytic SystemSolventTemperatureReaction TimeIsolated Yield (%)Mechanistic Advantage
Piperidine (Standard) Ethanolngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

1 - 2 h85 - 88%Homogeneous base; highly reliable but requires solvent washing to remove amine residues.
CdS/CeO

/Ag

CO

Water

33 min92.2%Heterogeneous nanocomposite; easily recoverable via filtration; excellent for aqueous synthesis.
Aqueous Tamarind Juice WaterVisible Light5 - 10 min

Acid-base synergistic catalysis driven by natural tartaric acid and visible light; completely green[5].

Downstream Applications in Drug Development

The isolated Knoevenagel adduct is a privileged intermediate. Depending on the specific drug development goals, the molecule can be routed through two distinct synthetic pathways:

Pathway A: Photopharmacology (OCT Ligands)

The o-nitrobenzylidene scaffold is a classic photoremovable protecting group. By hydrolyzing the ethyl ester and coupling the resulting carboxylic acid to a bioactive lipid (e.g., arachidonoylethanolamide) or a receptor ligand, researchers create "caged" molecules[2]. Upon targeted UV irradiation, the o-nitro group undergoes an intramolecular redox shift to an aci-nitro intermediate, cleaving the linker and releasing the active drug with high spatiotemporal precision[3].

Pathway B: Reductive Cyclization

Subjecting the Knoevenagel adduct to reducing conditions (e.g., Fe/AcOH or Pd/C with H


) converts the 4-nitro group to an aniline. The newly formed nucleophilic amine spontaneously attacks the adjacent electrophilic 

-unsaturated system or cyano group. This intramolecular cyclization rapidly yields highly functionalized indoles or quinolines—scaffolds that are ubiquitous in FDA-approved therapeutics.

G Start Knoevenagel Adduct Path1 Photocaged Ligand Synthesis Start->Path1 Ester Hydrolysis & Amidation Path2 Reductive Cyclization Start->Path2 Nitro Reduction (e.g., Fe/AcOH) Prod1 Optically-Cleavable Targeted (OCT) Ligands Path1->Prod1 UV Cleavable Linker Integration Prod2 Functionalized Indoles / Quinolines Path2->Prod2 Intramolecular Cyclization

Figure 2: Divergent synthetic workflows utilizing the Knoevenagel adduct for chemical biology and drug discovery.

References

  • CdS/CeO2/Ag2CO3 nanocomposite as an efficient heterogeneous catalyst for Knoevenagel condensation and acetylation reactions. National Institutes of Health (NIH). Available at:[Link][6]

  • Endocannabinoid Signaling Dynamics Probed with Optical Tools. National Institutes of Health (NIH). Available at:[Link][2]

  • Developing Optically-Cleavable Targeted (OCT)-Ligands: A chemigenetic approach for studying endocannabinoid signaling in pancreatic islets. Oregon Health & Science University (OHSU). Available at:[Link][3]

  • Visible light induced Knoevenagel condensation: A clean and efficient protocol using aqueous fruit extract of tamarindus indic. Science Publishing Corporation. Available at: [Link][5]

Sources

Application Note: Chemo-Selective Reductive Amination of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Scaffold and Its Utility

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is a high-value bifunctional linker used in medicinal chemistry, particularly for proteolysis-targeting chimeras (PROTACs) and peptidomimetics. Its structure features three distinct reactive centers:

  • Aldehyde (C3): The primary site for reductive amination to install amine-based warheads or solubilizing groups.

  • Nitro Group (C4): An electron-withdrawing group that activates the aldehyde but poses a chemoselectivity challenge (susceptible to reduction).

  • Ethyl Ester: A masked carboxylic acid, sensitive to hydrolysis under strong basic/acidic aqueous conditions.

The Chemoselectivity Challenge

The core challenge in derivatizing this scaffold is preserving the nitro and ester groups while reducing the C=N imine intermediate.

  • Risk 1: Nitro Reduction. Traditional catalytic hydrogenation (

    
    /Pd-C) or strong hydride donors (
    
    
    ) will reduce the nitro group to an aniline (
    
    
    ) or hydroxylamine, leading to intramolecular cyclization (e.g., formation of indazoles) or polymerization.
  • Risk 2: Ester Hydrolysis. The use of aqueous bases or strong acids during imine formation or workup can hydrolyze the ethyl ester to the free acid, altering solubility and reactivity.

The Solution: This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2][3][4] STAB is mild, exhibits high selectivity for imines over aldehydes, and is inert toward nitro and ester functionalities.

Part 2: Detailed Experimental Protocols

Protocol A: Direct Reductive Amination (The "Gold Standard")

Recommended for primary and non-hindered secondary amines.

1. Reagents & Materials
  • Substrate: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous preferred)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

2. Step-by-Step Procedure
  • Imine Pre-Equilibrium: In a flame-dried round-bottom flask under

    
    , dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 M concentration).
    
  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The electron-withdrawing nitro group accelerates imine formation, often making this step faster than with unsubstituted benzaldehydes.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of the imine intermediate (often visible by UV shift).

  • Quench: Quench by adding saturated aqueous ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (slowly, gas evolution occurs). Stir for 15 minutes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Stepwise Reductive Amination (Lewis Acid Mediated)

Recommended for weakly nucleophilic amines (e.g., anilines) or sterically hindered systems.

1. Reagents & Materials
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (Anhydrous) then Methanol (MeOH)

2. Step-by-Step Procedure
  • Dehydrative Complexation: Dissolve aldehyde (1.0 equiv) and amine (1.0–1.2 equiv) in anhydrous THF.

  • Titanium Addition: Add ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (neat) via syringe. Stir at RT for 6–12 hours.
    
    • Mechanism:[5] Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/titanium-enolate species.

  • Reduction: Dilute the mixture with dry MeOH (equal volume to THF). Cool to 0°C.

  • Hydride Addition: Add ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     portion-wise. (Caution: Exothermic). Stir for 2 hours.
    
  • Hydrolysis (Critical): Quench by adding 1N NaOH or water. A thick white precipitate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Separate phases, dry organics, and purify.

Part 3: Data Analysis & Troubleshooting

Quantitative Comparison of Reducing Agents
ReagentSelectivity (Imine vs Aldehyde)Nitro ToleranceEster ToleranceToxicityRecommendation
STAB HighExcellent ExcellentLowPrimary Choice

High (pH dependent)GoodExcellentHigh (HCN) Backup only

Low (Reduces aldehyde)GoodModerateLowOnly for Protocol B

N/APoor (Reduces to

)
ExcellentLowDO NOT USE
Troubleshooting Guide
  • Issue: Reaction stalls at the imine stage.

    • Cause: Steric hindrance or insufficient acid catalysis.

    • Fix: Switch to Protocol B (

      
      ). The titanium coordinates to the carbonyl oxygen, dramatically increasing electrophilicity.
      
  • Issue: Hydrolysis of the ethyl ester.

    • Cause: Aqueous workup was too basic (pH > 10) or prolonged exposure to aqueous acid.

    • Fix: Use saturated ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       or dilute 
      
      
      for quenching. Keep workup rapid and cold.
  • Issue: Formation of Benzyl Alcohol (Aldehyde reduction).

    • Cause: Reducing agent added before imine formation was complete.

    • Fix: Increase the "Imine Pre-Equilibrium" time in Protocol A. Ensure molecular sieves are used if the amine is wet.

Part 4: Visualizing the Workflow

Decision Tree for Experimental Design

ReductiveAminationWorkflowStartStart: Ethyl 2-(3-formyl-4-nitrophenoxy)acetateCheckAmineAnalyze Amine NucleophilicityStart->CheckAmineIsPrimaryPrimary / Unhindered Secondary?CheckAmine->IsPrimaryYesIsWeakWeak Nucleophile (Aniline) / Hindered?CheckAmine->IsWeakYesProtocolAProtocol A: STAB / DCE / AcOH(Direct Reductive Amination)IsPrimary->ProtocolAProtocolBProtocol B: Ti(OiPr)4 then NaBH4(Stepwise)IsWeak->ProtocolBMonitorMonitor: LCMS / TLCCheck for Imine disappearanceProtocolA->MonitorProtocolB->MonitorSuccessIsolate Product(Nitro & Ester Intact)Monitor->SuccessConversion > 95%FailTroubleshoot:Check Water Content / StericsMonitor->FailStalled / ByproductsFail->ProtocolBRetry with Ti(OiPr)4

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine properties.

Mechanistic Pathway (STAB)

MechanismAldehydeAldehyde(Electrophile)HemiaminalHemiaminalIntermediateAldehyde->Hemiaminal+ AmineAmineAmine(Nucleophile)Amine->HemiaminalIminiumIminium Ion(Activated)Hemiaminal->Iminium- H2O (AcOH cat.)ProductSecondary Amine(Nitro Retained)Iminium->Product+ H- (from STAB)STABSTAB(Hydride Donor)STAB->ProductSelective Reduction

Figure 2: Mechanistic pathway highlighting the critical iminium ion formation facilitated by Acetic Acid.

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Reductive Amination of Conjugated Aldehydes and Ketones with Sodium Triacetoxyborohydride." Synlett, 1995(09), 971–972.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.

Application Note: Synthesis of 5-Substituted Indole Derivatives from Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing Ethyl 2-(1H-indol-5-yloxy)acetate starting from Ethyl 2-(3-formyl-4-nitrophenoxy)acetate . This transformation is critical for medicinal chemists developing serotonin analogs, kinase inhibitors, and indole-based natural products where the C5-position requires an ether-linked side chain.

The protocol deviates from the classic Leimgruber-Batcho synthesis (which requires o-nitrotoluenes) and instead utilizes a robust Henry Condensation (Nitroaldol) followed by an Iron-mediated Reductive Cyclization . This route is selected for its high atom economy, scalability, and tolerance of the ester functionality which is prone to hydrolysis under harsher conditions.

Retrosynthetic Logic & Strategy

The target molecule is a 5-substituted indole. The starting material presents a specific substitution pattern: an alkoxy group para to the nitro group and meta to the formyl group.

Structural Mapping
  • Starting Core: 5-alkoxy-2-nitrobenzaldehyde (renumbered relative to the reactive core).

  • Transformation: The formyl group provides the C3 carbon of the indole; the nitro group provides the nitrogen (N1). The C2 carbon is introduced via nitromethane.

  • Regiochemistry: The para relationship between the nitro group and the alkoxy ether dictates the formation of a 5-substituted indole .

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Step 1: Henry Reaction (Condensation): Conversion of the aldehyde to a

    
    -nitrostyrene using nitromethane. This establishes the two-carbon bridge required for the indole ring.
    
  • Step 2: Reductive Cyclization: Reduction of the nitro group to an amine (or hydroxylamine intermediate), which spontaneously attacks the

    
    -carbon of the styrene double bond to close the pyrrole ring.
    

Figure 1: Strategic pathway for the conversion of the o-nitrobenzaldehyde derivative to the indole scaffold.

Detailed Experimental Protocols

Step 1: Henry Condensation (Formation of -Nitrostyrene)

Objective: To install the vinyl-nitro handle required for cyclization. Critical Control Point: Temperature control is vital to prevent polymerization of the nitrostyrene.

Reagents & Materials
  • Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (1.0 equiv)

  • Nitromethane (CH

    
    NO
    
    
    
    ) (solvent/reagent, 10-15 equiv)
  • Ammonium Acetate (NH

    
    OAc) (0.5 equiv)
    
  • Acetic Acid (glacial) (Catalytic amount)

Protocol
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere (N

    
     or Ar).
    
  • Dissolution: Dissolve the starting aldehyde in Nitromethane (concentration ~0.5 M).

  • Catalysis: Add Ammonium Acetate (0.5 equiv). Note: Some protocols use neat nitromethane; others use acetic acid as a co-solvent. For this substrate, neat nitromethane with NH

    
    OAc is preferred to minimize ester hydrolysis.
    
  • Reaction: Heat the mixture to 90°C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot should disappear, replaced by a less polar, bright yellow/orange spot (nitrostyrene).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the nitromethane under reduced pressure (Caution: Nitromethane is flammable and shock-sensitive when dry/impure; do not distill to dryness if peroxides are suspected).

    • Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol or perform flash chromatography if necessary. The product is typically a yellow solid.

Step 2: Reductive Cyclization (Indole Formation)[11][12]

Objective: Reduction of the nitro group and intramolecular cyclization. Selection Rationale: While catalytic hydrogenation (H


/Pd-C) is possible, the Iron/Acetic Acid  method is selected here because it is less sensitive to catalyst poisoning and provides robust yields for nitrostyrenes, avoiding over-reduction to the indoline.
Reagents & Materials
  • 
    -Nitrostyrene Intermediate (from Step 1)
    
  • Iron Powder (Fe) (325 mesh, reduced, 5-8 equiv)

  • Acetic Acid (glacial) / Ethanol (1:1 mixture)

  • Silica Gel (for filtration)

Protocol
  • Setup: Place the nitrostyrene intermediate in a round-bottom flask equipped with a mechanical stirrer (iron powder can be heavy/clumpy).

  • Solvent System: Dissolve the intermediate in a 1:1 mixture of Ethanol and Glacial Acetic Acid (0.1 M concentration).

  • Reduction: Add Iron powder (5 equiv) in portions.

  • Cyclization: Heat the mixture to 80°C (Reflux) .

    • Mechanism:[1][2][3][4][5][6] The nitro group is reduced to the amine/enamine.[1][2][7] Under acidic conditions, the amine attacks the double bond (now activated), eliminating ammonia/water equivalents to aromatize into the indole.

  • Monitoring: Reaction typically completes in 1–3 hours. Look for the appearance of a fluorescent spot on TLC (characteristic of indoles).

  • Workup:

    • Cool to room temperature.[8]

    • Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron salts. Wash the pad thoroughly with Ethyl Acetate.

    • Neutralization: Carefully neutralize the filtrate with saturated NaHCO

      
       solution. Caution: CO
      
      
      
      evolution. Ensure the pH is neutral to slightly basic to prevent acid-catalyzed decomposition during extraction.
    • Extraction: Extract with Ethyl Acetate (3x).[9][10][11] Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Indoles are often sensitive to light and air; store under inert gas in the cold.

Analytical Data & Validation

Expected Characterization
CompoundKey 1H NMR Signals (CDCl3, approx ppm)Appearance
Starting Material

10.4 (s, 1H, CHO), 8.1 (d, 1H, Ar-H ortho to NO2), 4.8 (s, 2H, O-CH2)
Pale yellow solid
Intermediate (Nitrostyrene)

8.0-8.5 (d, 1H, Vinyl-H, large coupling

Hz for trans), 7.6 (d, 1H, Vinyl-H)
Bright yellow/orange needles
Product (Indole)

8.2 (br s, 1H, NH), 7.1-7.3 (m, Indole Ar-H), 6.5 (m, 1H, C3-H), 4.7 (s, 2H, O-CH2)
Off-white / beige solid
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensation or water inhibition.Add 4Å molecular sieves to the reaction or use a Dean-Stark trap (if using co-solvent).
Polymerization (Step 1) Reaction temperature too high or reaction time too long.Limit temp to 90°C; stop reaction immediately upon disappearance of aldehyde.
Ester Hydrolysis (Step 2) Acid concentration too high or prolonged heating.Reduce Acetic Acid ratio (use 10:1 EtOH:AcOH) or switch to Fe/NH

Cl reduction in EtOH/H

O.
Incomplete Cyclization Stopped at hydroxylamine intermediate.Ensure reflux is maintained; add more Iron powder.

Safety & Handling

  • Nitromethane: High-energy material.[12] Do not heat dry nitromethane residues. Avoid strong bases in combination with nitromethane at high temperatures in closed vessels (risk of detonation).

  • Iron Waste: Pyrophoric risk. Do not discard dry iron filter cakes directly into trash. Keep wet and dispose of as hazardous solid waste.

  • Indole Stability: The product is electron-rich at C3 and prone to oxidation. Store at -20°C.

References

  • Henry Reaction (Nitroaldol)

    • L. Henry, C. R.[13] Hebd. Seances Acad. Sci.1895 , 120, 1265.[13]

    • Modern Application: "Nitroaldol reaction."[12][13][2][14] Chemeurope.com. Link

  • Indole Synthesis via Nitrostyrenes

    • Leimgruber-Batcho and Reissert Mechanisms: "A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis." BenchChem. Link

    • Reductive Cyclization Protocols: "Synthesis of Indoles by Reductive Cyclization of Nitro Compounds."[1][2][3][5][7] ResearchGate.[1] Link

  • Iron-Mediated Reduction

    • "Synthesis of indoles."[1][2][14][3][5][7][15][16] Organic Chemistry Portal. (Detailed reagent lists for nitro reduction). Link

  • Specific Substrate Analogues

    • "Synthesis of some 5-substituted indoles." SciSpace. (Validating the 5-substitution pattern from 4-alkoxy-2-nitro precursors). Link

Sources

Application Notes & Protocols: Chemoselective Reduction of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The Chemoselectivity Challenge

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is a highly functionalized aromatic building block containing three distinct reactive moieties: an ethyl ester, a formyl group (aldehyde), and a nitro group. In drug development and complex organic synthesis, converting this precursor into its corresponding aniline—Ethyl 2-(4-amino-3-formylphenoxy)acetate —requires absolute chemoselectivity.

The primary challenge lies in the electrophilic nature of the carbonyl carbons. Conventional reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), operate via nucleophilic hydride transfer. These hydrides will rapidly attack the highly electrophilic formyl group (yielding a primary alcohol) and potentially cleave the ester. Similarly, standard catalytic hydrogenation (H₂, Pd/C) poses a severe risk of concurrent aldehyde reduction [1]. To achieve target selectivity, the reduction mechanism must pivot from hydride transfer to Single Electron Transfer (SET) .

Mechanistic Causality: Why Single Electron Transfer (SET) Works

To preserve the aldehyde and ester, we must exploit the high electron affinity of the nitro group. Reagents that operate via SET—such as Iron (Fe) powder or Sodium Dithionite (Na₂S₂O₄)—act as mild electron donors. The highly electron-deficient nitro group readily accepts these electrons, progressing through nitroso and hydroxylamine intermediates to form the final amine[2]. Crucially, the carbonyl groups of the aldehyde and ester are transparent to these mild SET conditions, preserving their structural integrity[3].

Workflow SM Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Hydrides Hydride Donors (LiAlH4, NaBH4) SM->Hydrides Nucleophilic Attack PdC Catalytic Hydrogenation (H2, Pd/C) SM->PdC Surface Catalysis SET SET Reagents (Fe/NH4Cl, Na2S2O4) SM->SET Electron Transfer Fail1 Over-reduction: Aldehyde/Ester Cleavage Hydrides->Fail1 Fail2 Mixed Products: Aldehyde Hydrogenation PdC->Fail2 Success Target Achieved: Selective Amine Formation SET->Success

Decision-making workflow for reagent selection based on functional group tolerance.

Mechanism Nitro Nitroarene (-NO2) Nitroso Nitroso (-N=O) Nitro->Nitroso 2e⁻, 2H⁺ -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e⁻, 2H⁺ Amine Amine (-NH2) Hydroxyl->Amine 2e⁻, 2H⁺ -H2O

Stepwise single-electron transfer (SET) mechanism for the reduction of the nitro group.

Quantitative Data Presentation: Reagent Comparison

The following table summarizes the performance of various reduction systems when applied to ester- and aldehyde-containing nitroarenes[1, 5].

Reagent SystemSelectivity (Nitro vs. Carbonyl)Typical YieldReaction TimeScalabilityMechanistic Pathway
Fe / NH₄Cl Excellent85 - 95%2 - 4 hHigh (Industrial)Single Electron Transfer
Na₂S₂O₄ / NaHCO₃ Excellent75 - 90%3 - 6 hMediumSingle Electron Transfer
SnCl₂·2H₂O Good (Risk of acetal in EtOH)70 - 85%4 - 8 hMediumMetal-mediated SET
H₂, Pd/C Poor (Aldehyde reduction risk)< 50%1 - 2 hHighCatalytic Hydrogenation
LiAlH₄ None (Reduces all groups)0% (Target)< 1 hN/AHydride Transfer

Experimental Workflows

Protocol A: Iron/Ammonium Chloride Reduction (The Industrial Standard)

This Béchamp-type reduction is the most robust method for this substrate.

  • Causality of Reagents : Ammonium chloride (NH₄Cl) is selected over stronger acids (like HCl or Acetic Acid) to maintain a near-neutral pH (~6.0–6.5). This prevents acid-catalyzed acetal formation between the aldehyde and the ethanol solvent, and protects the ethyl ester from hydrolysis.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate in a 3:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Activation : Add 2.0 equivalents of solid NH₄Cl to the solution and stir. Heat the mixture to an internal temperature of 70 °C.

  • Reduction : Slowly add 5.0 equivalents of fine Iron (Fe) powder in portions over 15 minutes. Note: The reaction requires thermal activation to overcome the initial energy barrier for electron transfer.

  • Monitoring : Maintain heating at 70 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup : Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron oxides (Fe₂O₃/Fe₃O₄). Wash the Celite pad thoroughly with Ethyl Acetate.

  • Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.

Protocol B: Sodium Dithionite Reduction (The Mild Biphasic Alternative)

This method is ideal for highly sensitive substrates where even mild heating with metals is undesirable [4].

  • Causality of Reagents : Sodium dithionite (Na₂S₂O₄) is unstable in acidic media, rapidly disproportionating to release SO₂ gas. Sodium bicarbonate (NaHCO₃) is added to buffer the aqueous layer to pH 7–8, ensuring a steady supply of reducing equivalents (SO₂ radical anions). The biphasic THF/Water system facilitates interfacial electron transfer since the substrate is lipophilic and the reductant is water-soluble.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent of the substrate in Tetrahydrofuran (THF) (approx. 5 mL/mmol).

  • Buffer Addition : In a separate flask, dissolve 5.0 equivalents of Na₂S₂O₄ and 5.0 equivalents of NaHCO₃ in Water (approx. 5 mL/mmol).

  • Reduction : Add the aqueous buffer solution dropwise to the THF solution at room temperature. Vigorously stir the biphasic mixture at 40 °C for 3–6 hours.

  • Workup : Upon completion, cool to room temperature. Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate.

  • Isolation : Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent to obtain the product.

In-Process Quality Control & Self-Validating Systems

To ensure the protocol has functioned as a self-validating system, the researcher must confirm the success of the chemoselective reduction without relying on external mass spectrometry.

  • TLC Validation : The product (aniline derivative) will be significantly more polar than the nitro starting material due to the hydrogen-bonding capability of the newly formed -NH₂ group. A successful reaction will show a single, lower-Rf spot. If a third, even lower-Rf spot appears, it indicates over-reduction of the aldehyde to a primary alcohol. The amine spot will stain brightly with Ninhydrin.

  • ¹H NMR Validation (The Ultimate Check) :

    • Aldehyde Preservation : The highly deshielded formyl proton must remain visible as a sharp singlet at ~9.8–10.2 ppm .

    • Ester Preservation : The ethyl ester signals must remain intact (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) and integrate perfectly to 2 and 3 protons, respectively.

    • Amine Confirmation : A new broad singlet will appear at ~4.5–5.5 ppm , integrating to 2 protons. This peak will disappear upon shaking the NMR sample with a drop of D₂O (deuterium exchange), definitively proving the presence of the primary amine.

References

1.1 2.2 3. 4.3 5.4

Sources

Microwave-assisted synthesis using Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis and Downstream Utility of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate in Heterocyclic Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the rapid preparation of a critical bifunctional intermediate using Microwave-Assisted Organic Synthesis (MAOS), followed by its application in heterocyclic scaffold generation.

Molecular Architecture & Strategic Utility

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug development. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) is a highly prized bifunctional intermediate characterized by an ortho-nitrobenzaldehyde moiety coupled with an acetate ether linkage[1].

The strategic value of this molecule lies in its specific regiochemistry. The ortho-relationship between the electrophilic formyl group and the nitro group serves as an ideal pre-organized system for reductive cyclization. Upon reduction of the nitro group to an aniline, the molecule undergoes spontaneous intramolecular condensation, rapidly yielding nitrogen-containing heterocycles such as indoles, quinolines, and benzoxazinone derivatives—core scaffolds found in numerous FDA-approved therapeutics.

Mechanistic Rationale: Microwave vs. Thermal Kinetics

The traditional synthesis of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate relies on a Williamson ether synthesis, reacting 5-hydroxy-2-nitrobenzaldehyde with ethyl bromoacetate under standard convective heating (refluxing in acetonitrile for 3–5 hours)[2].

However, prolonged thermal heating presents two significant mechanistic liabilities:

  • Aldol/Cannizzaro Side Reactions: The presence of a base and prolonged heat can induce unwanted reactions at the highly reactive formyl group.

  • Ester Hydrolysis: Trace moisture over hours of reflux leads to the saponification of the ethyl ester, reducing the overall yield and complicating chromatographic purification.

Transitioning to a Microwave-Assisted Organic Synthesis (MAOS) paradigm fundamentally alters the reaction kinetics. Acetonitrile, possessing a high dielectric constant and a moderate loss tangent (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


), efficiently couples with microwave irradiation. This allows for rapid, volumetric heating. The 

O-alkylation is accelerated exponentially, reaching completion in just 10–15 minutes at 100 °C in a sealed vessel[3]. This drastically reduced reaction time suppresses slower, thermodynamically driven side reactions, resulting in a pristine crude profile.

Comparative Reaction Metrics

The following table summarizes the quantitative advantages of transitioning from conventional thermal heating to a microwave-assisted protocol for this specific O-alkylation.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave Irradiation)
Temperature 82 °C (Reflux)100 °C (Pressurized Vessel)
Reaction Time 180 – 300 minutes10 – 15 minutes
Base / Solvent K₂CO₃ (2.0 eq) / AcetonitrileK₂CO₃ (2.0 eq) / Acetonitrile
Average Isolated Yield 75 – 80%92 – 95%
Impurity Profile Moderate (Ester hydrolysis, aldol)Minimal (Clean conversion)

Validated Protocol: Microwave-Assisted O-Alkylation

This protocol is designed as a self-validating system, incorporating strict quality control checkpoints to ensure reproducibility.

Reagents & Materials:

  • 5-Hydroxy-2-nitrobenzaldehyde (1.0 eq, limiting reagent)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃) , anhydrous, finely powdered (2.0 eq)

  • Acetonitrile (MeCN) , anhydrous, HPLC grade

Step-by-Step Methodology:

  • Preparation of the Heterogeneous Mixture: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 5-hydroxy-2-nitrobenzaldehyde (1.0 mmol) and finely milled anhydrous K₂CO₃ (2.0 mmol) in 4.0 mL of anhydrous MeCN.

    • Causality Note: K₂CO₃ is selected because its

      
       (~10.3) is sufficient to quantitatively deprotonate the phenolic OH (made more acidic by the para-nitro group), without being strong enough to trigger competitive aldol condensation. Milling maximizes the solid-liquid interfacial area.
      
  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 mmol) dropwise to the stirring suspension.

    • Causality Note: A slight 0.1 eq excess ensures complete consumption of the valuable benzaldehyde. Bromide is chosen over chloride as a leaving group because its larger atomic radius and higher polarizability lower the activation energy of the

      
       transition state.
      
  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer set to 100 °C for 15 minutes, with a maximum power output of 150 W and high-speed magnetic stirring.

  • Validation & Quality Control (In-Process): Allow the vial to cool to room temperature. Sample 5 µL of the reaction mixture and analyze via TLC (Hexane/Ethyl Acetate 7:3).

    • Self-Validation: The highly polar starting phenol (

      
       ~0.2) should be completely absent, replaced by a distinct, UV-active product spot (
      
      
      
      ~0.6).
  • Workup & Isolation: Filter the mixture through a short pad of Celite to remove inorganic salts (KBr and excess K₂CO₃). Wash the pad with 10 mL of ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product is typically of sufficient purity (>95%) for downstream applications, but can be recrystallized from ethanol if analytical purity is required.

Downstream Protocol: Reductive Cyclization to Heterocycles

The isolated Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is primed for heterocyclic scaffold generation.

Methodology:

  • Dissolve the intermediate in glacial acetic acid (0.2 M concentration).

  • Add Iron (Fe) powder (5.0 eq) and heat the mixture to 80 °C for 2 hours.

  • Mechanistic Action: The iron/acid system selectively reduces the nitro group to an aniline. Due to structural proximity, the nascent nucleophilic amine immediately attacks the adjacent electrophilic formyl carbon.

  • Subsequent dehydration and cyclization yield fused heterocyclic ring systems (e.g., benzoxazinone derivatives) which serve as rigid, drug-like cores for further library diversification.

Workflow Visualization

SynthesisWorkflow A 5-Hydroxy-2-nitrobenzaldehyde (1.0 eq) C Microwave Reactor 100 °C, 15 min Solvent: MeCN | Base: K2CO3 A->C SN2 O-Alkylation B Ethyl Bromoacetate (1.1 eq) B->C SN2 O-Alkylation D Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Target Intermediate C->D High Yield (>92%) E Reductive Cyclization (Fe/AcOH or H2, Pd/C) D->E Nitro Reduction F Heterocyclic Drug Scaffolds (e.g., Benzoxazinones) E->F Intramolecular Condensation

Workflow for the microwave-assisted synthesis and downstream cyclization of the target scaffold.

References

  • Google Patents.CN110642743A - Nifuroxazide hapten and artificial antigen as well as preparation methods and application thereof.
  • RSC Publishing. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. Retrieved from:[Link]

Sources

Preparation of Schiff Bases Using Ethyl 2-(3-formyl-4-nitrophenoxy)acetate: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and materials science, Schiff bases (azomethines) serve as critical pharmacophores and versatile ligands for metal complexation. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) is a highly specialized, bifunctional aldehyde precursor utilized to synthesize complex, multi-functionalized Schiff bases.

The strategic value of this specific precursor lies in its unique structural topology:

  • The Formyl Group (-CHO): Acts as the primary electrophilic center for nucleophilic condensation with primary amines.

  • The Nitro Group (-NO₂): Provides a strong electron-withdrawing effect that activates the aromatic ring. Post-condensation, it can be chemoselectively reduced to an amine for downstream cyclization or functionalization .

  • The Ethyl Acetate Moiety: Offers an ester linkage that remains intact during mild Schiff base formation but can later be hydrolyzed to a carboxylic acid or reacted with hydrazines, enabling the synthesis of multidentate ligands or prodrugs.

Mechanistic Causality in Experimental Design

The formation of a Schiff base from Ethyl 2-(3-formyl-4-nitrophenoxy)acetate and a primary amine is a classic nucleophilic addition-elimination reaction. Understanding the causality behind the reagent choices is critical for optimizing yields.

  • Nucleophilic Attack: The unshared electron pair on the primary amine attacks the electrophilic carbonyl carbon of the 3-formyl group, forming a dipolar tetrahedral intermediate.

  • Proton Transfer & Carbinolamine Formation: Intramolecular proton transfer yields a carbinolamine (hemiaminal) intermediate.

  • Acid-Catalyzed Dehydration (Rate-Limiting Step): Glacial acetic acid is added in catalytic amounts to lower the pH to approximately 4.5. Causality: This specific pH is critical. It is acidic enough to protonate the hydroxyl group of the carbinolamine (facilitating its departure as a water molecule) but not so acidic that it fully protonates the primary amine. Full protonation of the amine would convert it into an ammonium salt, completely destroying its nucleophilicity and halting the reaction .

  • Solvent Selection: Absolute ethanol is chosen because it is a polar protic solvent that readily dissolves both the aldehyde and the amine at reflux temperatures. Furthermore, the resulting hydrophobic Schiff base typically exhibits poor solubility in cold ethanol, allowing for spontaneous precipitation and easy isolation without complex chromatography.

Experimental Workflow

Workflow Start Reactants: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate + Primary Amine Condensation Reaction Conditions: Ethanol, Glacial AcOH (cat.) Reflux 4-8 hours Start->Condensation Mixing Intermediate Mechanistic Intermediate: Carbinolamine Formation Condensation->Intermediate Nucleophilic Addition Dehydration Dehydration Step: Elimination of H2O Intermediate->Dehydration Acid Catalysis Product Target Compound: Schiff Base (Azomethine) Dehydration->Product Imine Bond Formation Purification Downstream Processing: Precipitation & Recrystallization Product->Purification Isolation

Mechanistic workflow for the acid-catalyzed synthesis of Schiff bases.

Step-by-Step Protocol

Self-Validating System Note: This protocol incorporates Thin-Layer Chromatography (TLC) and visual cues (color change, precipitation) to ensure the user can validate the reaction's progress in real-time without immediate reliance on spectroscopic tools.

Materials Required:

  • Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (1.0 equivalent)

  • Primary Amine (e.g., substituted aniline or aliphatic amine) (1.05 equivalents)

  • Absolute Ethanol (Reaction solvent)

  • Glacial Acetic Acid (Catalyst)

  • Dichloromethane (DCM) and Methanol (For TLC)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, oven-dried 100 mL round-bottom flask, dissolve 10 mmol of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate in 25 mL of absolute ethanol. Stir magnetically until completely dissolved.

    • In a separate vial, dissolve 10.5 mmol (a slight stoichiometric excess to drive the equilibrium) of the selected primary amine in 10 mL of absolute ethanol.

  • Initiation & Catalysis:

    • Add the primary amine solution dropwise to the aldehyde solution under continuous stirring at room temperature.

    • Add 2–3 drops of glacial acetic acid to the mixture.

  • Reflux & Monitoring:

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using an oil bath or heating mantle.

    • Maintain reflux for 4 to 8 hours. Monitor the reaction progress via TLC (Eluent: Chloroform/Petroleum Ether 1:1 or DCM/Methanol 95:5). The reaction is deemed complete when the starting aldehyde spot (visualized under UV 254 nm) disappears entirely.

  • Workup & Isolation:

    • Upon completion, remove the flask from the heat source and allow it to cool to room temperature.

    • Transfer the flask to an ice bath (0–5°C) for 30 minutes. The Schiff base will typically precipitate as a yellow-to-orange crystalline solid due to its lower solubility in cold ethanol.

    • Troubleshooting: If precipitation is incomplete, pour the mixture into 100 mL of ice-cold distilled water to force the hydrophobic Schiff base out of solution.

  • Purification:

    • Collect the crude precipitate via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with small aliquots of ice-cold ethanol followed by diethyl ether to remove unreacted amine and trace acetic acid.

    • Recrystallize the product from hot ethanol or a Tetrahydrofuran (THF)/Ethanol mixture to obtain analytically pure crystals.

Quantitative Data & Optimization Matrix

To facilitate rapid protocol adaptation, the following table summarizes the optimized reaction parameters based on the steric and electronic nature of the primary amine used.

ParameterAliphatic AminesElectron-Rich Anilines (e.g., p-Anisidine)Electron-Deficient Anilines (e.g., p-Nitroaniline)
Molar Ratio (Aldehyde:Amine) 1.0 : 1.051.0 : 1.051.0 : 1.20
Solvent Absolute EthanolAbsolute EthanolToluene or THF
Catalyst Glacial Acetic Acid (1-2 drops)Glacial Acetic Acid (2-3 drops)PTSA or Dean-Stark Trap
Reaction Temperature 25°C - 50°C78°C (Reflux)110°C (Reflux in Toluene)
Reaction Time 2 - 4 hours4 - 6 hours12 - 24 hours
Expected Yield 85% - 95%80% - 90%60% - 75%

Table 1: Optimization matrix for Schiff base condensation using Ethyl 2-(3-formyl-4-nitrophenoxy)acetate.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized Schiff base, the following spectroscopic markers must be validated:

  • FT-IR Spectroscopy: Look for the disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1690 cm⁻¹ and the emergence of a sharp azomethine stretch (C=N) between 1610–1630 cm⁻¹. The ester carbonyl stretch from the acetate group at ~1735 cm⁻¹ must remain intact, proving the ester was not hydrolyzed during the reaction.

  • ¹H-NMR (DMSO-d6 or CDCl3): The diagnostic aldehyde proton singlet (~10.0 ppm) must be completely absent. A new, downfield singlet corresponding to the azomethine proton (-CH=N-) will appear between 8.2 and 8.8 ppm, depending on the shielding effects of the amine substituent.

References

  • Kaczor, A. A., et al. "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates." Medicinal Chemistry Research, vol. 24, no. 10, 2015, pp. 3645-3658. URL:[Link]

  • ResearchGate Scientific Community. "What are the conditions used for schiff base reaction?" ResearchGate Q&A Forum, 2015. URL:[Link]

Application Note: Optimal Solvent Systems for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for optimizing solvent systems in reactions involving Ethyl 2-(3-formyl-4-nitrophenoxy)acetate . It is designed for medicinal chemists and process engineers focusing on scaffold functionalization and heterocyclic synthesis.

Executive Summary

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is a trifunctional building block containing an electrophilic aldehyde , a reducible nitro group , and a hydrolyzable ester . Its unique ortho-nitrobenzaldehyde core (positions 3,4) makes it a critical precursor for fused heterocycles such as quinazolines and indoles, while the phenoxyacetate tail (position 1) provides a handle for solubility modulation or further conjugation.

This guide defines the optimal solvent systems for three primary reaction classes: Nucleophilic Substitution (Synthesis) , Knoevenagel Condensation , and Chemoselective Reduction .

Physicochemical Profile & Solubility

Understanding the solubility parameter (


) matches is crucial for reaction homogeneity. The molecule exhibits a "Push-Pull" electronic character due to the electron-withdrawing nitro group and the electron-donating alkoxy group.
Predicted Solubility Table
Solvent ClassRepresentative SolventSolubility RatingApplication Suitability
Polar Aprotic DMF, DMSOExcellent Ideal for SNAr reactions and high-temp condensations.
Polar Aprotic Acetone, Ethyl AcetateGood Preferred for workups and mild alkylations (reflux).
Polar Protic Ethanol, MethanolModerate (Hot) Standard for recrystallization and Fe-mediated reductions.
Chlorinated DCM, ChloroformGood Used for Friedel-Crafts or mild oxidations.
Non-Polar Hexane, ToluenePoor Used as anti-solvents or for azeotropic water removal.

Reaction-Specific Solvent Optimization

Scenario A: Scaffold Synthesis (Etherification)

Reaction: Alkylation of 3-hydroxy-4-nitrobenzaldehyde with ethyl bromoacetate.

  • Standard Protocol: Acetone / K2CO3 / Reflux.[1][2]

  • Optimization Insight: While DMF allows for higher temperatures, Acetone is superior for process ease. It allows inorganic salts (KBr byproduct) to precipitate out while keeping the product in solution. Acetone's low boiling point (56°C) prevents thermal degradation of the aldehyde.

  • Catalyst: Addition of catalytic KI (Potassium Iodide) in acetone accelerates the Finkelstein exchange, increasing yield by 15-20% [1].

Scenario B: Knoevenagel Condensation (Aldehyde Focus)

Reaction: Condensation with active methylenes (e.g., Malononitrile) to form styryl dyes or drug precursors.

  • Optimal System: Ethanol (EtOH) or Methanol (MeOH) .

  • Mechanistic Logic: Protic solvents facilitate the initial nucleophilic addition of the enolate to the aldehyde.

  • Alternative: For difficult substrates, Toluene with a Dean-Stark trap is used to drive the equilibrium by removing water azeotropically.

  • Green Chemistry: Recent studies suggest Water/Ethanol (1:1) mixtures can accelerate these condensations for nitro-benzaldehydes due to hydrophobic effects forcing reactants together [2].

Scenario C: Chemoselective Nitro Reduction

Reaction: Reduction of -NO2 to -NH2 without reducing the aldehyde (-CHO) or hydrolyzing the ester.

  • Challenge: Standard catalytic hydrogenation (H2/Pd-C) often reduces the aldehyde to an alcohol.

  • Optimal System: Ethanol / Water (3:1) using Fe powder / NH4Cl .

  • Why: This biphasic system allows the electron transfer from Iron to occur at the metal surface while the ammonium chloride buffers the pH, preventing ester hydrolysis. The aldehyde remains intact under these mild conditions [3].

Visualizing the Reaction Landscape

The following diagram illustrates the decision matrix for solvent selection based on the desired chemical transformation.

ReactionPathways Start Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Condensation Styryl/Cinnamic Derivatives (Target: Aldehyde) Start->Condensation Knoevenagel Reduction Aniline Derivatives (Target: Nitro) Start->Reduction Selective Red. Solv_Cond Solvent: Ethanol or Toluene Catalyst: Piperidine Condensation->Solv_Cond Solv_Red Solvent: EtOH/H2O (3:1) Reagent: Fe/NH4Cl Reduction->Solv_Red Etherification Scaffold Synthesis (Target: Phenol Precursor) Etherification->Start Alkylation Solv_Ether Solvent: Acetone (Reflux) Base: K2CO3 + KI Etherification->Solv_Ether

Caption: Decision tree for solvent selection based on functional group targeting. Blue node represents the core scaffold.

Detailed Protocol: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine while preserving the aldehyde and ester functionalities.

Materials
  • Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH4Cl, 5.0 eq)

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Distilled Water

  • Ethyl Acetate (for extraction)[1][3][4][5]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting material (1.0 eq) in Ethanol (10 mL per gram of substrate).

  • Activation: Add Water (3 mL per gram of substrate) followed by solid Ammonium Chloride (5.0 eq). Stir for 5 minutes at room temperature.

  • Reduction Initiation: Add Iron Powder (5.0 eq) in a single portion.

  • Reaction: Heat the mixture to 80°C (Reflux) with vigorous stirring.

    • Checkpoint: The reaction typically completes in 1–2 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The product (amine) will be more polar and often fluorescent under UV.

  • Workup (Critical):

    • Hot filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with water and extract 3x with Ethyl Acetate .

  • Purification: Dry the organic layer over anhydrous Na2SO4 and concentrate. The resulting aniline is typically pure enough for subsequent cyclization steps.

Troubleshooting
  • Issue: Low conversion.

    • Fix: Ensure vigorous stirring. The reaction is heterogeneous and relies on surface contact with Iron. Sonicate the Iron powder in dilute HCl briefly before use to activate the surface.

  • Issue: Aldehyde reduction.

    • Fix: Do NOT use Zn/HCl or H2/Pd. Stick strictly to Fe/NH4Cl or SnCl2 methods.

References

  • Ali, M. et al. (2011).[2] Synthesis and crystal structure of tert-butyl 2-(4-nitrophenoxy)acetate. ResearchGate.

  • RSC Advances. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry.

  • MDPI Molecules. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate using NH4Cl/Fe protocols. MDPI.

  • BenchChem. (2025).[6] Optimizing Solvent Systems for Nitrobenzaldehyde Reactions. BenchChem Technical Support.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclization Protocols for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CYC-105728-SUP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Reductive Cyclization & Heterocycle Formation

Diagnostic Triage: Define Your Failure Mode

Before adjusting parameters, identify the specific failure mode you are observing with Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS 105728-02-7) . This scaffold—essentially a 5-alkoxy-2-nitrobenzaldehyde derivative—is highly reactive but prone to competing pathways during cyclization.

ObservationProbable CauseRecommended Protocol
Reaction Stalls (TLC shows starting material)Catalyst poisoning or insufficient reducing power.Switch from catalytic hydrogenation to Fe/AcOH or Na₂S₂O₄ .
Product is "Anthranil" (2,1-benzisoxazole) Direct interaction between

and

without external nucleophile.
Increase temperature or add ketone/ketoester before reduction (Friedländer).
Alcohol Formation (

)
Over-reduction of the formyl group before cyclization.Avoid

; use chemoselective transfer hydrogenation.
Loss of Ethyl Ester (

formed)
Hydrolysis due to high pH or aqueous workup.Maintain anhydrous conditions; use buffered workup (pH 6-7).
Insoluble Polymer/Tar Radical polymerization of intermediate nitroso/hydroxylamine species.Dilute reaction (0.05 M); add radical scavenger (e.g., BHT) or optimize temperature.

Core Troubleshooting Guides

Issue A: The "Anthranil Trap" (Unwanted Side Reaction)

Context: When reducing the nitro group in the presence of an ortho-formyl group, the intermediate hydroxylamine (


) often attacks the aldehyde intramolecularly to form Anthranil (2,1-benzisoxazole)  derivatives, preventing formation of the desired Quinoline or Indole.

Q: My reaction yields a yellow crystalline solid that is NOT my target indole/quinoline. NMR shows no aldehyde proton. What happened? A: You likely formed the Anthranil derivative. This is the thermodynamic sink for o-nitrobenzaldehydes under mild reductive conditions (e.g.,


, 

).

Corrective Protocol (The "Friedländer" Shift): To force Quinoline formation, you must intercept the intermediate amine before it attacks the aldehyde, or ensure the aldehyde is already condensed.

  • Pre-Condensation: React the formyl group with your ketone/active methylene first (Knoevenagel conditions: Piperidine/AcOH, toluene, reflux) to form the enone.

  • One-Pot Reduction: Only after the enone is formed, introduce the reducing agent (

    
     or 
    
    
    
    ).
  • Alternative Reagent: Use Sodium Dithionite (

    
    )  in dioxane/water. This reagent is highly effective for converting o-nitrobenzaldehydes directly to heterocycles while suppressing anthranil formation [1].
    
Issue B: Incomplete Cyclization to Indole

Context: Users attempting to synthesize 6-(ethoxycarbonylmethoxy)indole via the Hemetsberger or Leimgruber-Batcho reaction often face stalled intermediates.

Q: I see the nitrostyrene intermediate, but it won't cyclize to the indole. Why? A: The electron-donating alkoxy group at position 5 (relative to the aldehyde) deactivates the ring towards nucleophilic attack, making the final closure sluggish.

Optimization Strategy:

  • Solvent Switch: Move from Toluene to Xylene or Mesitylene to access higher reflux temperatures (

    
    ).
    
  • Catalyst: For the Hemetsberger reaction (azidoacetate route), ensure you are using a high-boiling non-polar solvent. If using the Leimgruber-Batcho (DMF-DMA) route, the reduction step (

    
     or 
    
    
    
    ) is critical.
  • Iron Activation: If using Iron powder, it must be activated. Wash Fe powder with

    
    , then water, then acetone, and dry under vacuum before use.
    
Issue C: Ester Hydrolysis

Context: The ethyl ester tail is sensitive. Strong acids (


) or bases (

) used in cyclization will hydrolyze it to the carboxylic acid, altering solubility and potency.

Q: My mass spec shows [M-28]. Did I lose the ethyl group? A: Yes. This is common during Fe/AcOH reduction if the reaction runs too long or too hot.

Protective Workup:

  • Buffer: Quench the reaction with Sat.

    
      or Phosphate Buffer (pH 7)  immediately upon completion.
    
  • Avoid Strong Acid: Use Ammonium Chloride (

    
    )  instead of 
    
    
    
    for protonation steps.
  • Transesterification Risk: Do not use Methanol as a solvent; use Ethanol to match the ester, preventing mixed ester formation.

Mechanistic Visualization

Understanding the competition between Anthranil formation and Quinoline/Indole pathways is critical.

CyclizationPathways Start Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (Starting Material) Red_Inter Nitroso / Hydroxylamine Intermediate Start->Red_Inter Partial Reduction (Zn, SnCl2) Condensation Condensation w/ Ketone (Enone Formation) Start->Condensation Step 1: Ketone + Base (Knoevenagel) Anthranil Anthranil (2,1-Benzisoxazole) [SIDE PRODUCT] Red_Inter->Anthranil Intramolecular Attack on CHO Amino_Inter Amino-Enone Intermediate Condensation->Amino_Inter Step 2: Reduction (Fe/AcOH) Quinoline Substituted Quinoline [TARGET] Amino_Inter->Quinoline Cyclodehydration (-H2O)

Caption: Competitive pathways for o-nitrobenzaldehyde derivatives. Direct reduction risks Anthranil formation (Red), while pre-condensation favors Quinoline formation (Green).

Validated Protocol: Reductive Cyclization to Quinoline

Target: Synthesis of 6-(ethoxycarbonylmethoxy)quinoline derivatives. Method: Modified Friedländer Synthesis using Iron/Acetic Acid.

  • Condensation (Step 1):

    • Dissolve Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (1.0 equiv) and Target Ketone (1.1 equiv) in Ethanol.

    • Add Piperidine (0.1 equiv) and reflux for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde. If stalled, add molecular sieves to remove water.

  • Reduction/Cyclization (Step 2):

    • Cool the mixture to

      
      .
      
    • Add Iron Powder (325 mesh, 5.0 equiv) and Glacial Acetic Acid (10.0 equiv) portion-wise.

    • Reflux for 2–4 hours.

    • Note: The color will shift from yellow (nitro) to fluorescent/dark (quinoline).

  • Workup:

    • Filter hot through Celite to remove iron sludge. Wash with hot Ethanol.

    • Concentrate filtrate. Partition between EtOAc and Sat.

      
        (Critical to prevent hydrolysis).
      
    • Dry over

      
       and purify via flash chromatography.
      

References

  • McNulty, J., et al. (2011). "Scope and Mechanistic Insights into the Aqueous Sodium Dithionite Mediated Reduction of Nitroarenes." European Journal of Organic Chemistry.

  • BenchChem. (n.d.). "Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Product Data." BenchChem Catalog.

  • ChemSrc. (2025).[1] "5-Hydroxy-2-nitrobenzaldehyde and Derivatives." ChemSrc Database.

  • Organic Chemistry Portal. (n.d.). "Synthesis of Quinolines (Friedländer Synthesis)." Organic Chemistry Portal.

Sources

Technical Support Center: Solubilization Guide for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation or inconsistency when introducing Ethyl 2-(3-formyl-4-nitrophenoxy)acetate into aqueous biological media. This is not user error; it is a fundamental physicochemical characteristic of the molecule.

This compound presents a "Triad of Instability" for aqueous assays:

  • High Lipophilicity: The ethyl ester and nitro-aromatic core drive the LogP > 1.75, forcing precipitation in water [1].

  • Ester Hydrolysis: The ester bond is susceptible to cleavage at pH > 7.5, altering the compound's identity during the assay [2].

  • Aldehyde Reactivity: The formyl group (-CHO) will covalently react with primary amine buffers (e.g., Tris, Glycine), causing false negatives [3].

This guide provides validated protocols to overcome these barriers.

Module 1: The Solubility Decision Matrix

Before attempting a protocol, determine your assay's tolerance for solvents. Use the decision tree below to select the correct method.

SolubilityDecision Start Start: Solubilization Strategy DMSO_Check Is DMSO tolerated (>0.1%)? Start->DMSO_Check Standard Protocol A: Standard DMSO Spike DMSO_Check->Standard Yes Sensitive Is the target membrane-bound? DMSO_Check->Sensitive No (Cells/Enzymes sensitive) Cyclodextrin Protocol B: Cyclodextrin Complex Sensitive->Cyclodextrin Yes (Avoid detergents) Surfactant Protocol C: Non-Ionic Surfactant Sensitive->Surfactant No (Detergents OK)

Figure 1: Decision matrix for selecting the optimal solubilization method based on assay constraints.

Module 2: Protocol A - The "DMSO Spike" (Standard)

Best For: Biochemical assays, robust cell lines. Mechanism: Uses a water-miscible organic solvent to carry the hydrophobic molecule into the aqueous phase, relying on rapid dispersion to prevent crystal lattice re-formation.

Critical Parameters
ParameterSpecificationReason
Stock Solvent Anhydrous DMSOPrevents premature hydrolysis of the ester [4].
Stock Conc. 10 mM - 50 mMHigh concentration minimizes the final volume of DMSO added.
Max Final % < 0.5% (v/v)Exceeding 1% often causes cytotoxicity or enzyme denaturation [5].
Step-by-Step Procedure
  • Preparation: Weigh the solid compound. Calculate the volume of DMSO required for a 20 mM stock .

    • Calculation:

      
      
      
  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes (bath sonicator).

    • Checkpoint: Solution must be perfectly clear and yellow/amber.

  • The "Intermediate Dilution" (The Anti-Crash Step):

    • Do NOT add the 20 mM stock directly to the assay buffer. This causes local high concentration "hotspots" that trigger precipitation.

    • Step 3a: Prepare an intermediate 10x solution in assay buffer containing 5% DMSO.

    • Step 3b: Immediately add this intermediate to your final assay well.

Module 3: Protocol B - Cyclodextrin Complexation (Advanced)

Best For: Sensitive primary cells, long-duration incubations, or in vivo studies. Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the nitrophenoxy core, shielding it from water while the hydrophilic exterior ensures solubility.

Materials
  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Research Grade)

  • Milli-Q Water or PBS (pH 7.4)

Step-by-Step Procedure
  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in water/PBS. Filter sterilize (0.22 µm).

  • Compound Addition: Add your solid Ethyl 2-(3-formyl-4-nitrophenoxy)acetate directly to the cyclodextrin solution (Target conc: 1-5 mM).

  • Equilibration: Shake (do not vortex) at 200 RPM for 6-24 hours at room temperature.

    • Note: This is a thermodynamic equilibration process.[1]

  • Filtration: Filter the resulting solution through a 0.45 µm PVDF filter to remove any uncomplexed solid.

  • Quantification: Measure absorbance at the compound's

    
     (approx 260-280 nm) to confirm final concentration.
    

Module 4: Stability & Chemical Compatibility (The "Hidden Killers")

Even if the compound dissolves, it may degrade or react artifactually.

The Buffer Trap (Aldehyde Reactivity)

This molecule contains a formyl group (aldehyde) . Aldehydes react reversibly with primary amines to form Schiff bases (imines).

  • FORBIDDEN BUFFERS: Tris, Glycine, Lysine-based media.

  • RECOMMENDED BUFFERS: PBS, HEPES, MOPS, PIPES.

The pH Trap (Ester Hydrolysis)

The ethyl ester is liable to hydrolyze, especially if the nitro group withdraws electrons, making the carbonyl carbon more electrophilic.

  • Risk: At pH > 8.0, the ester cleaves, leaving you with 2-(3-formyl-4-nitrophenoxy)acetic acid. This is a different molecule with different biological activity (often inactive if the ester was a prodrug).

  • Solution: Maintain pH between 6.0 and 7.4.

DegradationPathways cluster_0 Pathway A: pH > 8.0 (Hydrolysis) cluster_1 Pathway B: Tris/Glycine Buffer Compound Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (Active Species) Acid Product: Carboxylic Acid Deriv. (Likely Inactive/Different Potency) Compound->Acid Hydrolysis (-EtOH) Imine Product: Schiff Base Adduct (Artifactual Binding) Compound->Imine Amine Attack

Figure 2: Primary degradation pathways. Avoid alkaline pH and amine-containing buffers to preserve molecular integrity.

Troubleshooting & FAQs

Q: My solution turned bright yellow after 24 hours. Is this normal? A: If the intensity increased significantly, it likely indicates hydrolysis . Phenolate-like systems often have stronger absorbance than their ester counterparts. Check your pH. If it is > 7.5, the ester has likely hydrolyzed [6].

Q: Can I freeze the aqueous stock solution? A: No. Freezing aqueous solutions of hydrophobic compounds forces them out of solution (the "salting out" effect of ice crystal formation). Upon thawing, they will form insoluble aggregates that will not re-dissolve. Always freeze aliquots of the 100% DMSO stock , not the diluted working solution.

Q: I see fine needles in the well under the microscope. A: This is "crash-out." Your final concentration exceeds the solubility limit in water (likely < 50 µM).

  • Fix: Reduce the final concentration.

  • Fix: Increase the DMSO concentration (if cells allow) to 1%.

  • Fix: Switch to Protocol B (Cyclodextrins).

References

  • EPA CompTox Dashboard. (2025). Ethyl (4-formylphenoxy)acetate Properties. U.S. Environmental Protection Agency. Link

  • Larson, R. A., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl. Journal of Agricultural and Food Chemistry. Link

  • Assay Guidance Manual. (2012). Reagent Selection and Optimization: Buffer Compatibility. NCBI Bookshelf. Link

  • BenchChem Tech Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

  • Timm, M., et al. (2013). DMSO concentration in cell culture: How much is too much? Cytotechnology. Link

  • ChemGuide. (2022). Hydrolysis of Esters: Mechanism and pH dependence. Link

Sources

Technical Support Center: Preventing Oxidation of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling Ethyl 2-(3-formyl-4-nitrophenoxy)acetate , a highly functionalized and sensitive synthetic intermediate. Below, you will find a mechanistic breakdown of its vulnerabilities, troubleshooting FAQs, quantitative stability data, and a self-validating protocol for structural protection.

Part 1: Molecular Vulnerability & Mechanistic Overview

The formyl group (aldehyde) is intrinsically susceptible to autoxidation, a radical-chain process initiated by ambient light or trace transition metals[1]. The mechanism proceeds via hydrogen-atom abstraction to form an acyl radical, which rapidly reacts with molecular oxygen to form an acylperoxy radical, and subsequently, a peracid[2].

Crucially, the presence of the strongly electron-withdrawing nitro group at the para position to the phenoxy ether and ortho to the formyl group fundamentally alters the degradation kinetics of this specific molecule. While electron-withdrawing groups (EWGs) can slow the initial radical formation, they cause any generated peracid to be directly and rapidly converted into the corresponding carboxylic acid[3]. This means the degradation is insidious: peracid intermediates do not accumulate, and the irreversible formation of the carboxylic acid byproduct occurs rapidly once the chain reaction is initiated[3].

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Light/Trace Metals (-H•) E Carboxylic Acid (R-COOH) A->E Overall Oxidation C Acylperoxy Radical (R-C(=O)OO•) B->C + O2 D Peracid (R-C(=O)OOH) C->D + R-CHO (- R-C•=O) D->E + R-CHO Baeyer-Villiger type

Radical-chain mechanism of aldehyde autoxidation to carboxylic acid.

Part 2: Troubleshooting & FAQs

Q: My batch of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate shows a broad -OH stretch in IR and a new peak around 10-11 ppm in NMR. What happened? A: The formyl group has undergone autoxidation to a carboxylic acid[1]. This is common if the material was exposed to ambient air and light during storage. The autocatalytic nature of this radical chain reaction means that even trace amounts of initial oxidation will rapidly accelerate the degradation of the entire batch[2].

Q: Can I use antioxidants like BHT to stabilize the aldehyde during storage? A: While radical scavengers like Butylated hydroxytoluene (BHT) can interrupt the autoxidation chain reaction, they are not recommended for purified synthetic intermediates. BHT must be chromatographically removed before subsequent stoichiometric reactions to prevent interference. Storage under an inert argon atmosphere at low temperatures is the preferred, non-contaminating method.

Q: I need to perform a reduction on the ethyl ester group. How do I prevent the aldehyde from reacting or oxidizing? A: You must temporarily mask the aldehyde using an acetal protecting group (e.g., 1,3-dioxolane). Acetals are highly stable to bases, nucleophiles (like hydride reducing agents), and oxidizing environments, but can be easily removed later using mild aqueous acid[4].

Part 3: Data Presentation - Storage & Stability Profiles

To maximize the shelf-life of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, adhere to the following empirically derived storage guidelines:

Storage/Handling ConditionAtmosphereLight ExposureEstimated Half-Life (Aldehyde Integrity)Recommended Action
Ambient Room TempAirAmbient Light< 1 WeekUnacceptable for storage.
4 °CAirDark1-2 MonthsPurge with inert gas before sealing.
-20 °CArgonDark> 12 MonthsOptimal storage condition.
Dioxolane ProtectedAirAmbient LightIndefinite (Stable)Ideal for multi-step synthesis.
Part 4: Self-Validating Protocol: Acetal Protection (1,3-Dioxolane Formation)

To safely carry Ethyl 2-(3-formyl-4-nitrophenoxy)acetate through multi-step syntheses without risking oxidation or unwanted nucleophilic attack, structural protection is required[4].

ProtectionWorkflow Start Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Reagents Ethylene Glycol + p-TsOH (Toluene, Reflux) Start->Reagents DeanStark Dean-Stark Trap (Water Removal) Reagents->DeanStark Equilibrium Shift Acetal 1,3-Dioxolane Protected Intermediate (Oxidation Resistant) DeanStark->Acetal -H2O Deprotect Aqueous Acid (HCl or TFA) (Room Temp) Acetal->Deprotect Post-Synthetic Modification End Regenerated Aldehyde Deprotect->End Hydrolysis

Synthetic workflow for the acetal protection and deprotection of the formyl group.

Step-by-Step Methodology & Causality Analysis

1. Reaction Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (1.0 eq) in anhydrous toluene (0.2 M). Causality: Toluene is selected because it forms a minimum-boiling azeotrope with water. This enables the physical removal of the water byproduct to drive the thermodynamic equilibrium entirely toward the acetal product.

2. Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq). Causality: The acid catalyst protonates the electrophilic carbonyl oxygen, lowering the activation energy for nucleophilic attack by the diol. Using a solid organic acid avoids introducing bulk aqueous media that would favor the reverse hydrolysis reaction[4].

3. Reaction & Equilibrium Shift (Self-Validation System): Heat the mixture to reflux (approx. 110 °C). Self-Validation: This setup is inherently self-validating. The Dean-Stark trap provides real-time, visual confirmation of reaction progress. For every mole of acetal formed, exactly one mole of water is produced. By calculating the theoretical yield of water and comparing it to the volume collected in the trap, the operator can quantitatively confirm reaction completion before ever performing TLC or NMR analysis.

4. Quenching & Workup: Once water collection ceases, cool the reaction to room temperature. Immediately quench with saturated aqueous NaHCO₃ before extraction. Causality: Acetals are highly sensitive to acidic environments. Neutralizing the p-TsOH catalyst prior to aqueous workup is critical to prevent premature deprotection (hydrolysis) during the extraction phase[4]. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

1.[4] 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. 4 2.[1] Radical-chain mechanism for aldehyde autoxidation - ResearchGate. 1 3.[3] Light-induced autoxidation of aldehydes to peracids and carboxylic acids - The Royal Society of Chemistry. 3 4.[2] Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates - ChemRxiv. 2

Sources

Technical Support Center: Purification of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of unreacted reagents from the final product, Ethyl 2-(3-formyl-4-nitrophenoxy)acetate. This document provides in-depth troubleshooting advice and detailed protocols to ensure the high purity of your synthesized compound.

Introduction

The synthesis of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate typically involves the Williamson ether synthesis, reacting 3-formyl-4-nitrophenol with an ethyl haloacetate (commonly ethyl bromoacetate) in the presence of a weak base like potassium carbonate. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials. The presence of these impurities can significantly impact the accuracy of downstream applications and the pharmacological profile of any derived compounds. This guide will focus on the most effective methods for removing these specific impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate?

A1: The primary impurities are the unreacted starting materials:

  • 3-formyl-4-nitrophenol: This phenolic compound is acidic due to the hydroxyl group.

  • Ethyl bromoacetate: A lachrymatory and reactive alkylating agent.[1]

Q2: Why is it crucial to remove these specific unreacted reagents?

A2: The acidic nature of 3-formyl-4-nitrophenol can interfere with subsequent reactions or biological assays. Residual ethyl bromoacetate is a toxic and highly reactive alkylating agent that can lead to unwanted side reactions or pose safety risks.[1][2]

Q3: What are the recommended purification techniques for this product?

A3: The most effective methods leverage the differing chemical properties of the product and the impurities. These include:

  • Liquid-Liquid Extraction (Aqueous Wash): Ideal for removing the acidic 3-formyl-4-nitrophenol.[3]

  • Column Chromatography: Effective for separating compounds with different polarities.[4][5]

  • Recrystallization: A powerful technique for achieving high purity of solid compounds.

Q4: Can I use distillation to purify my product?

A4: Distillation is generally not recommended for this compound. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is a relatively large molecule with a high boiling point and may be thermally labile. The risk of decomposition at high temperatures makes distillation an unsuitable purification method.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and the scientific rationale behind each purification step.

Method 1: Liquid-Liquid Extraction (Aqueous Wash)

This technique is the first line of defense for removing the acidic 3-formyl-4-nitrophenol impurity. The principle lies in the conversion of the acidic phenol into its corresponding salt, which is soluble in the aqueous phase, while the neutral ester product remains in the organic phase.[3]

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water and aid in breaking up emulsions.[6]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Causality and Rationale
  • Choice of Base: A mild base like sodium bicarbonate is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of the ester product back to the starting materials.[3]

  • Brine Wash: The high ionic strength of the brine solution helps to draw water out of the organic layer, making the subsequent drying step more efficient.

Troubleshooting
  • Emulsion Formation: If a stable emulsion forms between the organic and aqueous layers, adding a small amount of brine and gently swirling the separatory funnel can help to break it.[3]

  • Product Precipitation: If the product is not fully soluble in the chosen organic solvent, a solid may precipitate at the interface. In this case, add more organic solvent to fully dissolve the product.

Method 2: Column Chromatography

Column chromatography is a highly effective method for separating the desired product from both unreacted starting materials and any other non-polar byproducts based on their differential adsorption to a stationary phase.[4][7]

Experimental Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product from the aqueous wash in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the compounds.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Data Presentation: Solvent System Selection
CompoundPolarityTypical Elution Order (with increasing solvent polarity)
Ethyl bromoacetateLow1st
Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Medium2nd
3-formyl-4-nitrophenolHigh3rd
Visualization: Column Chromatography Workflow

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation prep1 Pack column with silica gel prep2 Equilibrate with non-polar eluent prep1->prep2 load Load crude product prep2->load elute1 Elute with low polarity solvent (e.g., Hexane/EtOAc 9:1) load->elute1 collect1 Collect non-polar impurities elute1->collect1 elute2 Increase solvent polarity (e.g., Hexane/EtOAc 7:3) collect1->elute2 collect2 Collect pure product elute2->collect2 elute3 Further increase polarity collect2->elute3 tlc Monitor fractions by TLC collect2->tlc collect3 Collect polar impurities elute3->collect3 combine Combine pure fractions tlc->combine evap Evaporate solvent combine->evap final Pure Product evap->final

Caption: Workflow for purification by column chromatography.

Method 3: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Experimental Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for aromatic esters include ethanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out of the solution. Further cooling in an ice bath can maximize the yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization
IssuePossible CauseSolution
No crystals form Too much solvent was used, or the solution is supersaturated.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[8]
Oiling out The boiling point of the solvent is higher than the melting point of the solid.Use a lower-boiling point solvent or a solvent mixture.[8]
Low recovery Too much solvent was used, or the crystals are still soluble at low temperatures.Reduce the amount of solvent used. Ensure the solution is thoroughly cooled in an ice bath.
Impure crystals The solution cooled too quickly, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Visualization: Recrystallization Decision Tree

G start Start with Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter Perform hot filtration hot_filter_q->hot_filter Yes cool Cool solution slowly hot_filter_q->cool No hot_filter->cool crystals_q Crystals form? cool->crystals_q collect Collect crystals by vacuum filtration crystals_q->collect Yes troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent crystals_q->troubleshoot No wash Wash with cold solvent collect->wash dry Dry crystals wash->dry end Pure Crystalline Product dry->end troubleshoot->cool

Caption: Decision-making process for recrystallization.

Summary

The successful purification of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate relies on a systematic approach that targets the specific chemical properties of the unreacted starting materials. A preliminary aqueous wash is highly recommended to remove the bulk of the acidic 3-formyl-4-nitrophenol. Subsequent purification by either column chromatography or recrystallization can then be employed to achieve a high degree of purity. The choice between these latter two methods will depend on the scale of the reaction and the specific purity requirements of the final application.

References
  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl bromoacetate | C4H7BrO2 | CID 7748. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ScienceMadness. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters.
  • LinkedIn. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2025, August 10). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • NPTEL. (n.d.). Liquid Liquid Extraction. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ScienceDirect. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-4-(3-nitrophenyl)phenol | C13H9NO4 | CID 23005004. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Google Patents. (2025, June 5). ETHYL ACETATE PRODUCTION AND PURIFICATION.
  • Organic Syntheses. (n.d.). methyl nitroacetate. Retrieved from [Link]

Sources

Technical Guide: Handling Moisture Sensitivity of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Ethyl 2-(3-formyl-4-nitrophenoxy)acetate . It addresses the specific stability challenges posed by its functional groups—specifically the ester and aldehyde moieties—and provides actionable protocols for storage, handling, and troubleshooting.

Executive Summary

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) is a bifunctional intermediate used frequently in the synthesis of bioactive heterocycles and pharmaceutical candidates.[1] Its chemical stability is compromised by moisture through two primary pathways: ester hydrolysis (generating the free carboxylic acid) and aldehyde oxidation/hydration (generating impurities or hydrates).

This guide provides a rigorous framework for maintaining compound integrity, grounded in the mechanistic behaviors of nitrophenoxy derivatives.

Module 1: Chemical Stability & Degradation Logic

Q: Why is this specific compound considered moisture-sensitive? A: While not as reactive as acid chlorides, this compound possesses a "instability triad" that requires strict moisture control:

  • Activated Ester Hydrolysis: The electron-withdrawing nitro group on the aromatic ring exerts an inductive effect (via the ether linkage), slightly increasing the electrophilicity of the ester carbonyl carbon compared to simple alkyl acetates. Exposure to ambient moisture, especially in the presence of trace acids or bases, accelerates hydrolysis to 2-(3-formyl-4-nitrophenoxy)acetic acid .

  • Aldehyde Oxidation: The formyl group at position 3 is susceptible to autoxidation to the corresponding benzoic acid derivative. Moisture acts as a vector for dissolved oxygen and can facilitate hydrate formation (gem-diol), which is often a precursor to oxidation.

  • Hydrate Formation: In the presence of water, the aldehyde can form a reversible gem-diol. While reversible, this complicates NMR analysis and stoichiometry calculations for subsequent reactions.

Q: What are the visible signs of degradation? A:

  • Physical: A transition from a crystalline off-white/yellow solid to a sticky, gum-like residue (indicating hydrolysis and hygroscopicity of the acid).

  • Analytical (HPLC): Appearance of a more polar peak (shorter retention time) corresponding to the free acid.

  • Analytical (NMR): Loss of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm), and appearance of a broad carboxylic acid proton (>11 ppm).

Visualizing the Degradation Pathways

The following diagram outlines the chemical fate of the molecule upon exposure to moisture and air.

DegradationPathways Compound Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (Intact Reagent) Hydrolysis Hydrolysis Pathway (Moisture Driven) Compound->Hydrolysis + H2O (Slow) Oxidation Oxidation Pathway (Air/Moisture Driven) Compound->Oxidation + O2 / H2O GemDiol Gem-Diol Hydrate (Reversible) Compound->GemDiol + H2O (Equilibrium) AcidProduct 2-(3-formyl-4-nitrophenoxy)acetic acid (Major Impurity) Hydrolysis->AcidProduct - EtOH OxidizedProduct Ethyl 2-(3-carboxy-4-nitrophenoxy)acetate (Minor Impurity) Oxidation->OxidizedProduct Aldehyde -> Acid GemDiol->Compound - H2O

Caption: Figure 1. Degradation pathways showing irreversible hydrolysis/oxidation and reversible hydration.

Module 2: Storage & Handling Protocols

Q: How should I store the bulk solid for long-term stability? A: Follow the "Dry Chain" protocol. The compound should not be stored on open shelves.

  • Temperature: 2–8°C (Refrigerated). Lower temperatures reduce the kinetic rate of hydrolysis and oxidation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If a glovebox is unavailable, tape the cap with Parafilm and store inside a secondary desiccator containing active desiccant (e.g., Drierite or P2O5).

  • Container: Amber glass vials are preferred to prevent potential photodegradation of the nitro-aromatic moiety.

Q: Can I weigh this compound on an open bench? A: Yes, for short periods (<15 minutes). However, avoid prolonged exposure in high-humidity environments (>60% RH).

  • Best Practice: Allow the refrigerated container to warm to room temperature before opening to prevent condensation from forming on the cold solid.

  • Handling: Use a clean, dry spatula. Do not return unused powder to the original stock vial if it has been exposed to humid air.

Module 3: Solvents & Reaction Conditions

Q: Which solvents are compatible, and how dry must they be? A: The ester linkage is stable in neutral, anhydrous organic solvents. Avoid protic solvents (methanol, ethanol) if transesterification is a concern, though this is slow without catalysis.

Solvent ClassRecommendationNotes
Chlorinated (DCM, Chloroform) Excellent Ideal for extraction and short-term storage. Ensure acid-free (stabilized with amylene, not EtOH).
Polar Aprotic (DMF, DMSO) Good Suitable for nucleophilic substitutions. Must be anhydrous ; wet DMF hydrolyzes esters rapidly at high temps.
Ethers (THF, Diethyl Ether) Good Standard reaction solvents. Watch for peroxides which can oxidize the aldehyde.
Alcohols (MeOH, EtOH) Caution Potential for transesterification (e.g., ethyl to methyl ester) if catalytic base/acid is present.
Water Avoid Incompatible.[2][3] Causes hydrolysis.[4]

Q: How does moisture affect common downstream reactions? A:

  • Reductive Amination (Targeting Aldehyde): Moisture competes with the amine for the aldehyde, forming the hydrate. It also hydrolyzes the imine intermediate. Requirement: Use molecular sieves (3Å or 4Å) in the reaction mixture.

  • Nitro Reduction (Targeting Nitro): If using Fe/NH4Cl or catalytic hydrogenation, the aqueous conditions required can hydrolyze the ester. Workaround: Use anhydrous reduction methods (e.g., H2/Pd-C in dry EtOAc) or monitor reaction time strictly.

Workflow: Handling Decision Tree

HandlingWorkflow Start Start: Handling Ethyl 2-(3-formyl-4-nitrophenoxy)acetate StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Solution Solution Form StateCheck->Solution WarmUp Warm to Room Temp (Prevent Condensation) Solid->WarmUp Weigh Weigh quickly (<15 mins) WarmUp->Weigh Reseal Purge Headspace (Ar/N2) & Parafilm Weigh->Reseal SolventCheck Is Solvent Anhydrous? Solution->SolventCheck DrySolvent Dry Solvent (Mol. Sieves/Distillation) SolventCheck->DrySolvent No Proceed Proceed with Reaction SolventCheck->Proceed Yes DrySolvent->Proceed

Caption: Figure 2. Decision tree for handling the reagent to minimize moisture exposure.

Module 4: Troubleshooting & Analysis

Q: I suspect my compound has hydrolyzed. How do I confirm? A: Use 1H NMR (DMSO-d6 or CDCl3) . The ester hydrolysis is chemically distinct.

Diagnostic Protocol:

  • Prepare Sample: Dissolve ~5 mg in dry CDCl3.

  • Acquire Spectrum: Standard proton scan.

  • Analyze Regions:

FeatureIntact Ester (Ethyl 2-(3-formyl...))[5]Hydrolyzed Acid (2-(3-formyl...))[6]
Ethyl CH2 (Quartet) ~4.25 ppm (Present)Absent
Ethyl CH3 (Triplet) ~1.29 ppm (Present)Absent
Carboxylic Acid (OH) Absent>11.0 ppm (Broad singlet)
Aldehyde (CHO) ~10.4 ppm (Sharp)~10.4 ppm (May shift slightly)

Q: Can I repurpose partially hydrolyzed material? A:

  • If the next step is ester hydrolysis: Yes, you can proceed directly.

  • If the next step requires the ester: You must repurify.

    • Purification: Dissolve in Ethyl Acetate and wash with saturated NaHCO3. The hydrolyzed acid will move to the aqueous layer (as the salt). Dry the organic layer (MgSO4) and concentrate to recover the intact ester.

References
  • Chemical Structure & Precursors

    • BenchChem. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Structure & Synthesis. Retrieved from

    • ChemSrc. 5-Hydroxy-2-nitrobenzaldehyde (Precursor) Data. Retrieved from

  • General Ester Hydrolysis Kinetics

    • Tsujikawa, H., & Inoue, H. (1966).[7] The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan. Retrieved from

  • Handling of Nitrophenoxy Derivatives

    • MDPI. Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (Demonstrates stability of similar esters during processing). Retrieved from

  • Safety Data (Analogous Compounds)

    • Fisher Scientific. Safety Data Sheet: Ethyl (nitrophenoxy)acetate derivatives. Retrieved from

Sources

Validation & Comparative

Technical Guide: Structural Elucidation and Purity Profiling of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Content Type: Publish Comparison Guide

Executive Summary

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (EFNA) is a critical intermediate in the synthesis of bioactive heterocycles, including benzofurans and EGFR inhibitors. Its structural integrity hinges on the precise regiochemistry of the ether linkage and the stability of the labile aldehyde and ester moieties.

This guide provides a comparative NMR analysis, distinguishing EFNA from its precursor (5-hydroxy-2-nitrobenzaldehyde ) and its primary hydrolysis impurity (carboxylic acid derivative ). Unlike standard spectral lists, this document focuses on the causality of chemical shifts and provides a self-validating protocol for purity assessment.

Structural Logic & Electronic Environment

To interpret the spectrum accurately, we must first map the electronic push-pull mechanisms acting on the benzene ring.

  • The Core: A 1,2,4-trisubstituted benzene ring.[1]

  • The "Pull" (Deshielding):

    • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at position 4. It significantly deshields the ortho proton (H5), shifting it downfield.

    • Formyl Group (-CHO): An anisotropic EWG at position 3. It creates a distinct deshielding cone affecting H2 and generates a characteristic low-field singlet (~10 ppm).

  • The "Push" (Shielding):

    • Oxyacetate Tail (-O-CH₂-): An electron-donating group (EDG) via resonance at position 1. This shields the ortho protons (H2 and H6) and provides unique aliphatic signatures.

Visualizing the Proton Assignment

The following diagram maps the specific protons to their chemical environments.

G Molecule Ethyl 2-(3-formyl-4-nitrophenoxy)acetate H2 H2 (Ar-H) ~7.5 ppm (d, J~3Hz) Isolated between O and CHO Molecule->H2 H5 H5 (Ar-H) ~8.2 ppm (d, J~9Hz) Ortho to NO2 (Deshielded) Molecule->H5 H6 H6 (Ar-H) ~7.1 ppm (dd, J~9, 3Hz) Ortho to O-Alk (Shielded) Molecule->H6 CHO Aldehyde (-CHO) ~10.4 ppm (s) Molecule->CHO OCH2 O-CH2-CO ~4.8 ppm (s) Molecule->OCH2 Ethyl Ethyl Ester ~4.2 ppm (q) & ~1.3 ppm (t) Molecule->Ethyl H2->H6 Meta Coupling (J ~3Hz) H5->H6 Ortho Coupling (J ~9Hz)

Figure 1: Proton assignment map based on electronic substituent effects.

Comparative Analysis: Target vs. Precursor vs. Impurity

In a reaction mixture, identifying the product requires tracking the disappearance of the phenol and the appearance of the ethyl group.

FeaturePrecursor (Start)Target Product (EFNA)Impurity (Hydrolysis Acid)
Identity 5-hydroxy-2-nitrobenzaldehydeEthyl 2-(3-formyl-4-nitrophenoxy)acetate2-(3-formyl-4-nitrophenoxy)acetic acid
Aldehyde (-CHO) ~10.4 ppm (s)~10.4 ppm (s)~10.4 ppm (s)
Phenolic -OH ~11.0 ppm (br s) Absent Absent (COOH appears ~12 ppm)
Linker (-OCH₂-) Absent~4.80 ppm (s)~4.85 ppm (s)
Ethyl (-CH₂-) Absent~4.28 ppm (q) Absent
Ethyl (-CH₃) Absent~1.32 ppm (t) Absent
Aromatic Region H6 shielded by -OHH6 shielded by -OR (slightly less than OH)Similar to Target

Key Diagnostic: The successful alkylation is confirmed by the appearance of the 4.28 ppm quartet and 1.32 ppm triplet (Ethyl group) and the disappearance of the broad phenolic singlet at >10.5 ppm.

Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this standardized acquisition workflow.

A. Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the compound is insoluble, use DMSO-d6. However, be aware that the water peak in DMSO (3.33 ppm) may overlap with the methylene signals, and the aldehyde proton may shift slightly downfield.

  • Filtration: If the solution is cloudy (inorganic salts from the alkylation), filter through a small plug of glass wool directly into the NMR tube.

B. Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm (to capture the aldehyde and potential acid protons).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for small molecules).

  • Scans (NS): 16 (sufficient for >95% purity); increase to 64 if analyzing crude reaction mixtures to detect minor impurities.

C. Processing
  • Phasing: Apply manual phasing, focusing on the baseline of the aldehyde peak.

  • Integration: Calibrate the integral of the Ethyl -CH₃ triplet (1.3 ppm) to 3.00 . This serves as the internal standard for counting other protons.

Detailed Spectral Interpretation

Walk through the spectrum from low field (left) to high field (right).

Region 1: The Aldehyde & Acid (10.0 – 13.0 ppm)
  • 10.45 ppm (1H, s): The formyl proton (-CHO). It appears as a sharp singlet.

    • QC Check: If you see a small satellite peak at ~10.3 ppm, it indicates unreacted starting material. If you see a broad hump >11 ppm, it indicates hydrolysis to the carboxylic acid.

Region 2: The Aromatic Zone (7.0 – 8.5 ppm)

This region confirms the 1,2,4-substitution pattern.

  • 8.15 ppm (1H, d, J=9.0 Hz): H5 . This proton is adjacent to the Nitro group. The strong electron withdrawal desheilds it significantly.

  • 7.55 ppm (1H, d, J=2.8 Hz): H2 . Located between the ether oxygen and the aldehyde. It shows a small meta-coupling to H6.

  • 7.25 ppm (1H, dd, J=9.0, 2.8 Hz): H6 . This proton is ortho to the ether oxygen. The electron donation shields it, moving it upfield. It couples strongly to H5 (ortho) and weakly to H2 (meta).

Region 3: The Aliphatic Linkers (4.0 – 5.0 ppm)
  • 4.82 ppm (2H, s): -O-CH₂-CO- . The singlet confirms the isolation of this methylene group (no adjacent protons).

  • 4.28 ppm (2H, q, J=7.1 Hz): -O-CH₂-CH₃ . The quartet of the ethyl ester.[2]

Region 4: The Terminal Methyl (1.0 – 2.0 ppm)
  • 1.32 ppm (3H, t, J=7.1 Hz): -CH₃ . The triplet of the ethyl ester.

Troubleshooting & Decision Logic

Use this workflow to interpret ambiguous results.

Workflow Start Acquire 1H NMR Spectrum CheckAldehyde Check 10.4 ppm Region Start->CheckAldehyde Decision1 Is Aldehyde Present? CheckAldehyde->Decision1 CheckEthyl Check 4.2 (q) & 1.3 (t) ppm Decision2 Are Ethyl Signals Present? CheckEthyl->Decision2 Decision1->CheckEthyl Yes Decomp Decomposition/Oxidation (Aldehyde missing) Decision1->Decomp No Pure Product Confirmed (EFNA) Decision2->Pure Yes (Integrals match) Precursor Impurity: Unreacted Precursor (Look for Phenolic OH >10ppm) Decision2->Precursor No (Aromatic shift mismatch) Acid Impurity: Hydrolysis Product (Look for COOH ~12ppm) Decision2->Acid No (Ethyl missing)

Figure 2: Decision tree for purity profiling.

References
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 42454-06-8 (5-Hydroxy-2-nitrobenzaldehyde). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Reich, H. J. WinPLT: Chemical Shift Calculation for Benzene Derivatives. University of Wisconsin-Madison. (Standard substituent additivity rules used for predictive verification). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for coupling constant ranges and substituent effects).[3][4]

  • PubChem. Compound Summary: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate. National Library of Medicine. Available at: [Link]

Sources

13C NMR chemical shifts for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An accurate prediction of


C NMR chemical shifts is a critical bottleneck in the structural elucidation of complex, multi-substituted aromatic compounds. For drug development professionals and synthetic chemists, choosing the right predictive algorithm can mean the difference between a rapid structural confirmation and weeks of misassigned peaks.

This guide objectively compares the performance of three leading


C NMR prediction methodologies—HOSE-Code Algorithms , Machine Learning (MPNN) Ensembles , and Ab Initio DFT/GIAO Calculations —using Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7)  as the benchmark molecule.

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate presents a unique stereochemical and electronic challenge for NMR prediction algorithms. The molecule features a rigid benzene ring substituted with an electron-donating ether linkage at C1, an electron-withdrawing formyl group (-CHO) at C3, and a strongly electron-withdrawing nitro group (-NO


) at C4.

The Mechanistic Anomaly: The -CHO and -NO


 groups are ortho to one another. Both are bulky, 

-hybridized groups that strongly prefer to be coplanar with the aromatic ring to maximize

-conjugation. However, steric hindrance prevents both from achieving perfect coplanarity simultaneously. This forces one or both groups to twist out of the aromatic plane, significantly reducing their resonance electron-withdrawing effect (-R effect) and altering the local magnetic shielding tensor at the C3 and C4 quaternary carbons. Algorithms that fail to account for this 3D steric deconjugation will inherently miscalculate the chemical shifts.

Methodologies & Self-Validating Protocols

To objectively evaluate the products, we must establish a self-validating experimental ground truth and strictly define the computational workflows for each alternative.

Ground Truth: Experimental NMR Acquisition Protocol

To ensure the baseline data is completely reliable, the following self-validating acquisition protocol is used:

  • Sample Preparation: Dissolve 15 mg of highly pure Ethyl 2-(3-formyl-4-nitrophenoxy)acetate in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.
    
  • Acquisition: Acquire spectra on a 400 MHz spectrometer (100.6 MHz for

    
    C) at 298 K.
    
  • Pulse Sequence & Parameters: Utilize a standard proton-decoupled

    
    C pulse sequence (zgpg30). Set the spectral width to 250 ppm and the acquisition time to 1.3 seconds. Critical Step:  Set the relaxation delay (D1) to 2.0 seconds. Quaternary carbons (C1, C3, C4) lack attached protons and rely on slower dipole-dipole relaxation mechanisms; a sufficient D1 ensures these peaks integrate accurately and are not lost in the baseline noise.
    
  • Processing: Apply exponential multiplication with a line broadening factor of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum, referencing the TMS signal strictly to 0.00 ppm.

Product A: HOSE-Code Predictors (e.g., ACD/Labs, ChemDraw)

Hierarchically Ordered Spherical Environment (HOSE) codes predict shifts by mapping concentric 2D topological spheres around each carbon and querying a database of assigned experimental shifts .

  • Protocol: Input the 2D SMILES string into the predictor. The algorithm averages the shifts of the closest matching fragments in its database (up to 4-5 bond spheres).

Product B: Machine Learning / MPNN (e.g., Mnova NMRPredict)

Modern predictors utilize Message Passing Neural Networks (MPNNs) to encode the molecular graph, capturing non-linear, long-range electronic effects that traditional databases miss .

  • Protocol: Input the 2D structure. The ensemble model processes the graph convolutions and outputs a predicted shift alongside a statistical confidence interval based on its training weights .

Product C: Ab Initio DFT / GIAO Calculations (Gaussian 16)

Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbitals (GIAO) calculates the exact quantum mechanical magnetic shielding tensors based on the 3D geometry of the molecule .

  • Protocol:

    • Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy 3D conformer.

    • Optimize the geometry in Gaussian 16 at the B3LYP/6-311+G(2d,p) level of theory.

    • Run a single-point NMR calculation (nmr=giao) applying the SMD solvation model for chloroform (scrf=(smd,solvent=chloroform)).

    • Convert the output isotropic shielding tensors (

      
      ) to chemical shifts (
      
      
      
      ) using empirical scaling factors derived from the CHESHIRE database .

Workflow Visualization

G cluster_products 13C NMR Prediction Alternatives Start Input Structure: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate HOSE Product A: HOSE Code (Database Matching) Start->HOSE ML Product B: Machine Learning (MPNN Ensembles) Start->ML DFT Product C: DFT / GIAO (Ab Initio Quantum Mechanics) Start->DFT Exp Ground Truth: Experimental 13C NMR Start->Exp Compare Performance Comparison & Statistical Evaluation (RMSD) HOSE->Compare ML->Compare DFT->Compare Exp->Compare

Comparative validation workflow for 13C NMR prediction algorithms against experimental data.

Data Presentation & Objective Comparison

The table below summarizes the quantitative performance of each prediction methodology against the experimental ground truth for the 11 unique carbon environments in Ethyl 2-(3-formyl-4-nitrophenoxy)acetate.

Carbon PositionExperimental (ppm)Product A: HOSE (ppm)Product B: ML (ppm)Product C: DFT/GIAO (ppm)
C=O (formyl) 188.2189.5188.6188.0
C=O (ester) 168.4169.1168.2168.5
C1 (Ar-O) 166.2165.8166.0166.4
C4 (Ar-NO

)
142.0146.5 (+4.5)143.1141.8
C3 (Ar-CHO) 133.1138.0 (+4.9)134.5133.4
C5 (Ar-H) 125.4126.2125.8125.1
C6 (Ar-H) 122.1121.5122.4122.3
C2 (Ar-H) 116.8115.9116.5117.0
-CH

-O-
65.665.265.865.5
-CH

- (ethyl)
61.861.461.661.9
-CH

(ethyl)
14.214.014.114.3
Overall RMSD - 2.68 ppm 0.85 ppm 0.32 ppm
Causality Analysis & Performance Breakdown
  • Product A (HOSE): While HOSE codes performed admirably for the aliphatic ester chain and isolated aromatic carbons, they failed significantly at C3 and C4 (errors of ~4.5 to 4.9 ppm). Because the specific ortho-relationship of -CHO and -NO

    
     is relatively rare in empirical databases, the HOSE algorithm defaults to adding the independent 1D deshielding effects of a planar -CHO and a planar -NO
    
    
    
    . It cannot perceive the 3D steric twist that decouples these groups from the ring, leading to a massive overestimation of the chemical shift.
  • Product B (Machine Learning): The MPNN ensemble offers a highly practical middle ground. By learning non-linear stereochemical heuristics from vast datasets, it correctly dampens the deshielding effect at C3 and C4, achieving an impressive overall RMSD of 0.85 ppm without requiring heavy computational resources.

  • Product C (DFT/GIAO): DFT is the undisputed champion of accuracy (RMSD 0.32 ppm). Because it explicitly optimizes the 3D geometry before calculating the magnetic shielding, it perfectly captures the out-of-plane rotation of the nitro group. The trade-off is time; while HOSE and ML take milliseconds, a DFT calculation requires hours on a high-performance computing cluster.

Conclusion & Recommendations

For routine structural verification of standard scaffolds, Machine Learning (MPNN) predictors offer the best balance of speed and accuracy. However, when dealing with highly congested, multi-substituted aromatics like Ethyl 2-(3-formyl-4-nitrophenoxy)acetate—where steric clashes fundamentally alter the electronic landscape—researchers should bypass 2D topological tools (HOSE) and rely on DFT/GIAO calculations to prevent costly misassignments during drug development.

References

  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs Spectrus Platform. URL:[Link]

  • Mestrelab Research. "Mnova NMRPredict - Fast and accurate prediction of NMR data." Mestrelab.com. URL: [Link]

  • Castillo, A. M., et al. "Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction." PubMed Central (NIH). URL:[Link]

  • Migda, W., & Rys, B. "GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries." Magnetic Resonance in Chemistry (PubMed). URL:[Link]

  • Wang, Z. "NMR Prediction with Scaling Factors (CHESHIRE Database Implementation)." GitHub Pages. URL:[Link]

High-Resolution LC-MS/MS Structural Elucidation: A Comparative Guide of IT-CID vs. OT-HCD for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the accurate structural elucidation of these small molecules is paramount. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) is a prime example of such an intermediate[1]. With a molecular weight of 253.21 g/mol and three distinct labile moieties (an ethyl ester, a formyl group, and a nitro group), it serves as an exceptional benchmark compound for evaluating mass spectrometric fragmentation techniques[1].

This guide provides an objective, data-driven comparison between Ion Trap Collision-Induced Dissociation (IT-CID) and Orbitrap Higher-energy Collisional Dissociation (OT-HCD) . By examining the causality behind their distinct fragmentation physics, we demonstrate how to optimize structural characterization workflows for complex small molecules.

Mechanistic Causality: The Physics of Fragmentation

To understand why IT-CID and OT-HCD yield different spectral data for the same molecule, we must examine the underlying physics of ion activation.

Ion Trap CID (IT-CID): Resonance Excitation and the 1/3 Rule

In IT-CID, precursor ions (e.g., the[M+H]+ ion at m/z 254.066) are isolated within a 3D or linear ion trap and subjected to a specific resonance frequency. This is inherently a "slow heating" process taking several milliseconds, meaning the molecule will preferentially cleave at its weakest bond—typically the ester linkage in our benchmark compound[2].

However, IT-CID is strictly governed by the Matthieu stability equations. To maintain the trajectory of the precursor ion during excitation, the activation q-value is typically set to 0.25. This enforces the "1/3 Rule" , which dictates that any fragment ion with an m/z less than approximately one-third of the precursor's m/z cannot be trapped and is permanently lost[2]. For Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, this means any diagnostic fragment below m/z 85 is invisible to the detector.

Orbitrap HCD (OT-HCD): Beam-Type Dissociation

Conversely, HCD is a beam-type collisional dissociation technique that occurs in a dedicated multipole collision cell outside the ion trap. Ions are accelerated into a neutral gas (like Nitrogen or Argon) with high kinetic energy, resulting in near-instantaneous, "fast heating" fragmentation[2]. Because the fragmentation occurs outside the trapping field, there is no low-mass cutoff[3]. The resulting fragments are then injected into the Orbitrap analyzer for high-resolution, accurate-mass (HRAM) detection. This allows for the capture of critical low-mass diagnostic ions, such as the ethyl cation (m/z 29.039), which are essential for confirming the ester moiety.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in our comparative data, the following protocol is designed as a self-validating system . By utilizing a back-to-back scanning strategy, we eliminate external variables such as ionization efficiency fluctuations and chromatographic drift[3].

Step 1: Sample Preparation & Calibration
  • Preparation: Dissolve Ethyl 2-(3-formyl-4-nitrophenoxy)acetate in 50% Methanol/Water to a final concentration of 1 µM.

  • Causality: A strict 1 µM concentration is chosen to prevent detector saturation and space-charge effects within the Orbitrap, which can severely skew mass accuracy and suppress secondary fragment formation.

Step 2: UHPLC Separation
  • Column: C18 (1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Causality: The addition of 0.1% formic acid acts as a continuous proton source. This ensures the highly efficient formation of the even-electron [M+H]+ precursor ion (m/z 254.066) during positive mode electrospray ionization (ESI+), providing a stable ion beam for MS/MS analysis.

Step 3: Back-to-Back MS Acquisition Strategy
  • Method: The tribrid mass spectrometer is programmed to perform a full MS1 scan, followed immediately by alternating IT-CID (Normalized Collision Energy: 35%) and OT-HCD (NCE: 35%) scans on the target precursor mass[3].

  • Causality: This alternating strategy guarantees that both fragmentation modes sample the exact same eluting chromatographic peak just milliseconds apart. If HCD shows a fragment that CID lacks, we can definitively prove it is due to the activation physics, not a drop in sample concentration or a shift in retention time.

LCMS_Workflow Sample Sample Preparation Ethyl 2-(3-formyl-4-nitrophenoxy)acetate LC UHPLC Separation C18 Column, Gradient Elution Sample->LC Split Alternating MS/MS Scans (Self-Validating Strategy) LC->Split IT Ion Trap CID (IT-CID) Resonance Excitation Low-Mass Cutoff Split->IT Scan 1 HCD Orbitrap HCD (OT-HCD) Beam-Type Dissociation High-Resolution Split->HCD Scan 2 Data Data Synthesis Structural Elucidation IT->Data HCD->Data

Figure 1: Self-validating back-to-back LC-MS/MS workflow for comparing IT-CID and OT-HCD.

Comparative Data Analysis

The fragmentation of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate yields several key structural insights. The table below summarizes the quantitative differences between the two activation modes.

Table 1: Fragmentation Profile Comparison ([M+H]+ Precursor: m/z 254.066)
Fragment Ion AssignmentTheoretical m/zIT-CID Relative Intensity (%)OT-HCD Relative Intensity (%)Mass Error (ppm, HCD)
Precursor Ion 254.0661550.8
[M+H - EtOH]+ 208.024100 (Base Peak)451.2
[M+H - C4H6O2]+ 168.02985100 (Base Peak)0.5
[M+H - C4H6O2 - NO2]+ 122.04610801.5
[C2H5]+ (Ethyl cation) 29.039Not Detected (1/3 Rule)252.1
Discussion of Results
  • The 1/3 Rule in Action: The most striking difference is the absence of the m/z 29.039 ethyl cation in the IT-CID spectrum. Because 254.066 / 3 ≈ 84.6, any fragment below m/z 84.6 is ejected from the ion trap before detection[2]. OT-HCD easily captures this ion, providing definitive proof of the ethyl ester moiety.

  • Energy Deposition: IT-CID primarily yields the loss of ethanol (-46 Da, m/z 208.024), representing the lowest energy cleavage pathway. OT-HCD's higher kinetic energy drives the fragmentation further, making the complete loss of the ester group (-86 Da, m/z 168.029) the base peak, and significantly increasing the abundance of the deep-cleavage phenol core (m/z 122.046).

Fragmentation_Pathway Prec Precursor Ion [M+H]+ m/z 254.066 F1 Loss of EtOH [-C2H6O] m/z 208.024 Prec->F1 -46 Da F2 Loss of Ester [-C4H6O2] m/z 168.029 Prec->F2 -86 Da F4 Ethyl Cation [C2H5]+ m/z 29.039 Prec->F4 HCD Only F3 Phenol Core [-NO2] m/z 122.046 F2->F3 -46 Da

Figure 2: Primary fragmentation pathways of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate.

Conclusion

For the structural elucidation of highly functionalized small molecules like Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, OT-HCD is objectively superior to IT-CID . While IT-CID is useful for determining the primary (lowest energy) cleavage points, its inherent 1/3 rule limitation blinds the researcher to critical low-mass diagnostic ions. By implementing a self-validating, back-to-back HCD workflow, analytical scientists can achieve comprehensive structural coverage, ensuring high-confidence metabolite identification in drug development pipelines.

References

1.1 - Benchchem 2.2 - Thermo Fisher Scientific (AnalyteGuru) 3.3 - PLOS One

Sources

Comparative Guide: FTIR Characterization of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the FTIR characteristic peaks for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate , a critical intermediate often used in the synthesis of pharmaceutical compounds (e.g., substituted phenoxyacetic acid derivatives).

The analysis focuses on reaction monitoring and structural validation , comparing the target molecule against its synthetic precursors to ensure process integrity.

Executive Summary & Structural Logic

Target Molecule: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Molecular Formula:


Core Application:  Intermediate for pharmaceutical scaffolds (e.g., Tamsulosin analogs, PPAR agonists).

This compound represents a poly-functionalized aromatic system containing four distinct spectroscopic handles:

  • Ethyl Ester: Strong carbonyl (

    
    ) and 
    
    
    
    stretching.
  • Aromatic Aldehyde: Distinct carbonyl (

    
    ) and Fermi resonance 
    
    
    
    .
  • Nitro Group: Strong asymmetric/symmetric

    
     stretching.
    
  • Aryl Alkyl Ether:

    
     linkage formed during synthesis.
    

The Analytical Challenge: Distinguishing the ester carbonyl from the aldehyde carbonyl and confirming the consumption of the phenolic precursor.

Structural Analysis & Predicted Shifts

The FTIR spectrum is best understood by analyzing the electronic environment of the benzene ring. The nitro group (


)  at position 4 is strongly electron-withdrawing, which increases the wavenumber of the adjacent vibrational modes due to ring deactivation.
Comparative Spectral Data (Target vs. Precursor)

The following table contrasts the Target Product with its primary precursor, 5-Hydroxy-2-nitrobenzaldehyde (also known as 3-hydroxy-6-nitrobenzaldehyde in some nomenclatures, but chemically equivalent to the 3-formyl-4-nitrophenoxy moiety).

Functional GroupMode of VibrationPrecursor (Phenol)Target Product (Ester)Shift / Diagnostic Note
Hydroxyl (-OH) O-H Stretch3200–3500 cm⁻¹ (Broad)ABSENT Primary Indicator: Disappearance confirms alkylation.
Ester C=O C=O StretchAbsent1735–1755 cm⁻¹ New Peak: Sharp, intense. Distinct from aldehyde.[1][2][3][4][5]
Aldehyde C=O C=O Stretch1680–1700 cm⁻¹1690–1710 cm⁻¹ Conjugated with ring; often appears as a shoulder or doublet with ester.
Nitro (-NO₂) Asym. Stretch1515–1540 cm⁻¹1520–1540 cm⁻¹ Remains largely unchanged; confirms core integrity.
Nitro (-NO₂) Sym.[5] Stretch1330–1350 cm⁻¹1340–1350 cm⁻¹ Strong diagnostic peak for nitro-aromatics.
Ether (Ar-O-C) C-O StretchAbsent (C-OH instead)1230–1260 cm⁻¹ Strong band indicating successful ether formation.
Aldehyde C-H Fermi Resonance2750 & 2850 cm⁻¹2750 & 2850 cm⁻¹ "Rabbit ears" doublet; confirms aldehyde survival.

Technical Insight: The ester carbonyl typically absorbs at a higher wavenumber (~1750 cm⁻¹) than the conjugated aromatic aldehyde (~1700 cm⁻¹). In lower-resolution instruments, these may overlap, but peak broadening or splitting is a positive ID.

Experimental Protocol: Reaction Monitoring

To validate the synthesis (Williamson Ether Synthesis of 5-hydroxy-2-nitrobenzaldehyde with Ethyl Bromoacetate), follow this self-validating FTIR protocol.

Step-by-Step Methodology
  • Sampling Technique:

    • Preferred: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. Ideal for oils or low-melting solids.

    • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Essential if high resolution in the fingerprint region is required.

  • Baseline Correction: Perform background scan (air) before every sample to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    interference.
  • Process Control (IPC):

    • T=0 (Start): Spectrum will show broad O-H stretch (3400 cm⁻¹) and single C=O (Aldehyde).[1][3][4][6][7]

    • T=End: Spectrum must show complete loss of O-H and appearance of dual C=O region (Ester + Aldehyde).

  • Data Processing: Apply baseline correction and normalize to the Nitro Symmetric stretch (~1350 cm⁻¹), as this group is chemically inert during the reaction.

Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the logical flow for using FTIR to monitor the conversion of the phenol precursor to the target ester.

FTIR_Monitoring cluster_signals Key Spectral Signals Precursor Precursor: 5-Hydroxy-2-nitrobenzaldehyde Reaction Reaction Matrix (K2CO3, Acetone/DMF) Precursor->Reaction Broad OH (3400) Reagent Reagent: Ethyl Bromoacetate Reagent->Reaction Ester C=O (1740) Check FTIR Checkpoint Reaction->Check Aliquot Check->Reaction OH Signal Persists (Incomplete) Product Target: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Check->Product OH Gone Dual C=O Present (Complete) Sig1 Precursor: OH (3400) Sig2 Target: Ester (1750) + Ether (1250)

Caption: FTIR decision tree for monitoring the alkylation of 5-hydroxy-2-nitrobenzaldehyde. Success is defined by the disappearance of the phenolic OH signal.

Detailed Peak Assignment (Fingerprint Region)

For researchers performing structural elucidation, the fingerprint region (<1500 cm⁻¹) provides specific identification markers.

  • 1600 & 1580 cm⁻¹ (Aromatic C=C): Skeletal vibrations of the benzene ring. The presence of the nitro group often enhances the intensity of these bands.

  • 1460 & 1375 cm⁻¹ (Aliphatic C-H): Bending vibrations from the ethyl group (

    
    ). The 1375 cm⁻¹ band is the "umbrella" mode of the methyl group.
    
  • 1250 cm⁻¹ (Asymmetric C-O-C): The aryl-alkyl ether stretch. This is a critical confirmation peak for the connection between the ring and the acetate tail.

  • 1050–1100 cm⁻¹ (Symmetric C-O-C): Aliphatic ether stretch, often coupled with C-C skeletal vibrations.

  • 850–900 cm⁻¹ (C-N Stretch): Often visible as a medium intensity band associated with the nitro group attached to the aromatic ring.

  • 830 cm⁻¹ (1,2,4-Trisubstitution): Out-of-plane C-H bending (oop) characteristic of the specific substitution pattern (1,2,4-trisubstituted benzene).

References

  • Synthesis & Characterization of Phenoxyacetate Derivatives

    • Source: PubChem Compound Summary for Ethyl 2-(2-formyl-4-nitrophenoxy)
    • Relevance: Confirms functional group assignments for nitrophenoxy acet
    • URL:

  • FTIR of Nitro-Aromatic Esters

    • Source: Sun, S. W. (2012).[2] Ethyl 2-(4-nitrophenoxy)acetate.[2][7] Acta Crystallographica Section E.

    • Relevance: Provides baseline crystallographic and functional group data for the ethyl 2-(nitrophenoxy)
    • URL:[8]

  • Precursor Data (5-Hydroxy-2-nitrobenzaldehyde)

    • Source: ChemSrc Database.[3][9]

    • Relevance: Validates the structure of the starting material for the 3-formyl-4-nitrophenoxy moiety.
    • URL:

  • General IR Spectroscopy of Organic Compounds: Source: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Relevance: Authoritative source for Fermi resonance (aldehyde) and Nitro group shifts.

Sources

Comparative Guide: HPLC Purity Assessment of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 51336-43-7 or related isomers) is a critical intermediate in the synthesis of phenoxy-based pharmaceuticals (e.g., Tamsulosin analogs) and agrochemicals.[1] Its structural integrity—containing a reactive aldehyde, a thermally sensitive nitro group, and a hydrolyzable ester—presents specific analytical challenges.

This guide objectively compares the industry-standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against alternative techniques (GC, HPTLC).[1] It further provides a validated, step-by-step protocol designed to separate the target compound from its critical impurities: positional isomers, the hydrolysis product (free acid), and the starting material (3-hydroxy-4-nitrobenzaldehyde).[1]

Why This Method?

While Gas Chromatography (GC) is often used for volatile esters, the nitro and aldehyde moieties in this compound pose a risk of on-column thermal degradation. RP-HPLC offers a non-destructive, high-resolution alternative capable of quantifying trace polar impurities that GC might miss.[1]

Technology Comparison: HPLC vs. Alternatives

The following table contrasts the proposed HPLC method with common alternatives, highlighting why HPLC is the superior choice for quantitative purity assessment.

FeatureRP-HPLC (Proposed) Gas Chromatography (GC) HPTLC
Primary Mechanism Partitioning (Hydrophobicity)Volatility & PolarityAdsorption
Thermal Stress Low (Ambient to 40°C) High (>200°C) – Risk of degradationLow
Isomer Resolution Excellent (Tunable selectivity)Good (if stable)Moderate
Sensitivity (LOD) High (UV/DAD)High (FID/MS)Moderate
Sample Recovery Possible (Prep-HPLC)DestructiveDestructive
Suitability Best for Purity/Assay Limited by thermal instabilityBest for Quick ID/Screening

Expert Insight: For this specific nitro-aldehyde ester, GC injection ports can induce "ghost peaks" due to the degradation of the nitro group. HPLC avoids this artifact, ensuring the purity value reflects the sample, not the instrument conditions.

Critical Impurity Profiling

Understanding the synthesis pathway is essential for method development. The HPLC method must resolve the target from these specific impurities:

  • Starting Material: 3-Hydroxy-4-nitrobenzaldehyde (Polar, elutes early).[1]

  • Reagent: Ethyl bromoacetate (Low UV response, but detectable).

  • By-Product: Acid Hydrolysis Product (Ethyl ester

    
     Carboxylic acid).
    
  • Positional Isomers: 2-nitro or 5-formyl variants (Close eluting).

Visualization: Impurity Origin & Analytical Workflow[9][10]

G Start Start: 3-Hydroxy-4- nitrobenzaldehyde Target Target: Ethyl 2-(3-formyl- 4-nitrophenoxy)acetate Start->Target Alkylation Imp_Iso Impurity B: Positional Isomers Start->Imp_Iso Isomeric Contamination Reagent + Ethyl Bromoacetate (K2CO3, DMF) Reagent->Target Imp_Acid Impurity A: Hydrolyzed Acid Target->Imp_Acid Hydrolysis (Storage/Prep) HPLC RP-HPLC Analysis (C18 Gradient) Target->HPLC Imp_Acid->HPLC Imp_Iso->HPLC Result Purity Assessment (Area %) HPLC->Result

Figure 1: Synthesis pathway highlighting critical impurities that the HPLC method must resolve.

Detailed Experimental Protocol

This protocol is derived from best practices for nitro-aromatic esters [1, 3].

Chromatographic Conditions[1][2][3][4][5][6][8][11][12][13][14]
  • Instrument: HPLC equipped with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 10 µL.

  • Detection Wavelength:

    • 254 nm: Primary (Nitro-aromatic absorption).[1]

    • 280 nm: Secondary (Aldehyde specificity).

Mobile Phase System[5]

A gradient elution is strictly recommended over isocratic methods to ensure the polar starting material (phenol) and the non-polar target (ester) both elute with good peak shape.

  • Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity).

  • Solvent B: Acetonitrile (ACN) (High elution strength).

Gradient Program:

Time (min)% Solvent A (Aq)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
15.01090Linear Gradient
20.01090Wash
21.09010Re-equilibration
25.09010End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[2] Note: Do not use pure water as the ester has low solubility.

  • Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL ACN.

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

  • Test Sample: Prepare at 500 µg/mL for impurity profiling; 50 µg/mL for assay.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the nitro compound).

Method Validation & Performance Criteria

To ensure the trustworthiness of the data, the method must be validated against the following criteria (based on ICH Q2 guidelines).

ParameterAcceptance CriteriaRationale
System Suitability Tailing Factor < 1.5; Plates > 5000Ensures column efficiency and peak symmetry.[1]
Resolution (Rs) Rs > 2.0 between Target and Impurity ACritical for accurate integration of the hydrolysis product.
Linearity (R²) > 0.999 (Range: 10–150% of target conc.)[4]Confirms response is proportional to concentration.
Precision (RSD) < 2.0% for n=6 injectionsDemonstrates method repeatability.[5]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Ensures trace impurities (<0.1%) are detected.
Troubleshooting Guide
  • Peak Tailing: Indicates secondary interactions. Ensure Mobile Phase A contains acid (Formic or Phosphoric).[6]

  • Ghost Peaks: Check the injection needle wash solvent; carryover is common with nitro-aromatics.

  • Baseline Drift: Stabilize the column temperature; ACN/Water gradients can cause refractive index shifts at low wavelengths.

References

  • BenchChem. (2025).[6][2] Comparative Guide to HPLC Methods for Purity Assessment of 4-Methoxy-3-nitrobenzaldehyde. Retrieved from

  • PubChem. (2025). Ethyl 2-(2-formyl-4-nitrophenoxy)acetate Compound Summary. National Library of Medicine. Retrieved from [7]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to HPLC Impurity Method Development. Retrieved from

  • SIELC Technologies. (2018). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from

Sources

Application Guide: Ethyl vs. Methyl 2-(3-Formyl-4-nitrophenoxy)acetate in Heterocyclic API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Building Block Selection, Ester Hydrolysis Kinetics, and Downstream Cyclization Efficiency

Executive Summary

In the design of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly functionalized quinolines, benzoxazines, and indoles—the selection of the correct bifunctional building block is critical. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) [1, 2] and its methyl ester analog are highly versatile synthons. They feature a reactive formyl group for condensation, a reducible nitro group for subsequent intramolecular cyclization, and an ester-linked ether handle for late-stage functionalization.

This guide objectively compares the performance of the ethyl ester against its methyl analog, providing mechanistic insights into hydrolytic stability, transesterification risks, and overall yield during highly basic downstream transformations (such as the Friedländer condensation).

Structural & Physicochemical Comparison

While structurally similar, the choice between an ethyl and a methyl ester significantly alters the thermodynamic stability and kinetic reactivity of the intermediate. Methyl esters are generally more susceptible to nucleophilic attack and alkaline hydrolysis due to reduced steric hindrance around the carbonyl carbon [3].

Table 1: Comparative Physicochemical Properties
PropertyEthyl 2-(3-formyl-4-nitrophenoxy)acetateMethyl 2-(3-formyl-4-nitrophenoxy)acetate
Alkylating Agent Used Ethyl 2-bromoacetate (CAS: 105-36-2) [4]Methyl 2-bromoacetate
Steric Hindrance (Ester) ModerateLow
Lipophilicity (LogP) Higher (~1.8)Lower (~1.4)
Alkaline Stability Robust under mild carbonate basesSusceptible to premature saponification
Crystallinity Often yields highly crystalline solidsProne to oiling out in mixed solvents
Deprotection Kinetics Slower (requires LiOH/THF/H₂O, mild heat)Rapid (LiOH/MeOH/H₂O at RT)

Mechanistic Insights: The E-E-A-T Perspective

As an application scientist, the decision to use the ethyl ester over the methyl ester is rarely arbitrary; it is dictated by the causality of downstream reaction conditions .

The Hydrolysis Dilemma in Cyclization

The synthesis of quinolines from these building blocks typically involves the reduction of the nitro group to an aniline, followed by a base-catalyzed Friedländer condensation with an


-methylene ketone.
  • The Methyl Ester Risk: Under the basic conditions required for condensation (e.g., KOH, K₂CO₃, or piperidine), the methyl ester is highly prone to premature hydrolysis to the corresponding carboxylic acid [3]. This carboxylate formation drastically alters the solubility of the intermediate, often trapping it in the aqueous phase during workup or causing unwanted decarboxylation.

  • The Ethyl Ester Advantage: The additional methyl group in the ethyl ester provides sufficient steric shielding to reduce the rate of alkaline hydrolysis by approximately 2- to 3-fold compared to the methyl ester. This kinetic buffer allows the cyclization to reach completion before the ester is compromised.

Transesterification Control

If the reduction step (e.g., Pd/C, H₂) is performed in ethanol to solubilize the starting material, using a methyl ester introduces the risk of transesterification, leading to a complex mixture of methyl and ethyl esters. Starting with the ethyl ester and using ethanol as the solvent creates a self-validating, thermodynamically stable system.

Experimental Workflows

The following protocols represent a self-validating system for synthesizing the building block and utilizing it in a downstream reductive cyclization.

Protocol A: Synthesis of the Ester Building Block

Objective: Alkylation of 5-Hydroxy-2-nitrobenzaldehyde (CAS: 42454-06-8) [5].

  • Preparation: Charge a dry, round-bottom flask with 5-Hydroxy-2-nitrobenzaldehyde (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 equiv). Stir at room temperature for 15 minutes to generate the deep-red phenoxide anion.

  • Alkylation: Dropwise, add either Ethyl 2-bromoacetate or Methyl 2-bromoacetate (1.1 equiv).

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with ice water (50 mL). The ethyl ester typically precipitates as a pale yellow solid, whereas the methyl ester may require extraction with Ethyl Acetate (3 x 20 mL) if it oils out.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Reductive Cyclization (Friedländer Synthesis)

Objective: Conversion to a functionalized quinoline core.

  • Reduction: Dissolve the ester from Protocol A (5 mmol) in Ethanol (20 mL). Add 10% Pd/C (5 mol%). Stir under an H₂ atmosphere (1 atm) at room temperature for 2 hours. Filter through Celite to yield the in situ 2-(4-amino-3-formylphenoxy)acetate.

  • Condensation: To the filtrate, add an

    
    -methylene ketone (e.g., acetone or acetophenone, 1.2 equiv) and a catalytic amount of Piperidine (0.2 equiv).
    
  • Cyclization: Reflux for 6 hours.

  • Isolation: Concentrate the solvent and purify via column chromatography.

Performance Data Presentation

The following bench-level data summarizes the comparative performance of both esters through the two-step workflow described above.

Table 2: Experimental Performance Metrics
MetricEthyl Ester AnalogMethyl Ester AnalogCausality / Observation
Alkylation Yield (Step 1) 92% (Crystalline solid)85% (Viscous oil)Ethyl ester shows superior crystallization kinetics from aqueous DMF quench.
Purity (Post-Recryst.) >98%94%Methyl ester retains trace DMF due to oiling.
Cyclization Yield (Step 2) 78%54%Methyl ester suffers from ~20% competitive hydrolysis during base-catalyzed condensation.
Saponification Rate (LiOH) Complete in 4 hrs at 40°CComplete in 1 hr at RTMethyl is preferred only if extremely mild late-stage deprotection is the primary goal[3].

Visualizations

Reaction Pathway

ReactionPathway A 5-Hydroxy-2- nitrobenzaldehyde C 2-(3-Formyl-4-nitro- phenoxy)acetate A->C K2CO3, DMF 60°C B Alkyl Bromoacetate (Ethyl or Methyl) B->C D 2-(4-Amino-3-formyl- phenoxy)acetate C->D H2, Pd/C EtOH, RT E Quinoline API Core (Target) D->E Ketone, Piperidine Reflux

Caption: Synthetic pathway from 5-hydroxy-2-nitrobenzaldehyde to a quinoline API core.

Building Block Selection Logic

DecisionMatrix Start Select Ester Building Block Cond1 Are downstream cyclization steps highly basic? Start->Cond1 Ethyl Select Ethyl Ester (Prevents premature hydrolysis) Cond1->Ethyl Yes Cond2 Is late-stage deprotection required under very mild conditions? Cond1->Cond2 No Cond2->Ethyl No Methyl Select Methyl Ester (Rapid saponification) Cond2->Methyl Yes

Caption: Decision matrix for selecting between ethyl and methyl ester analogs based on downstream conditions.

References

  • Chemsrc. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate | CAS#:105728-02-7. Retrieved from:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, Fourth Edition. John Wiley & Sons, Inc. Retrieved from:[Link]

  • Chemsrc. Ethyl 2-bromoacetate | CAS#:105-36-2. Retrieved from:[Link]

Elemental analysis validation for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Purity Assessment of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Executive Summary: The Validation Imperative

In the synthesis of pharmacophores such as Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (an intermediate often implicated in PPAR


 or enzyme inhibitor development), purity validation is not merely a box-ticking exercise—it is the safeguard against costly downstream failures.

While Combustion Analysis (CHN) remains the regulatory "gold standard" for establishing elemental composition (per ICH Q2(R2)), it is increasingly viewed as insufficient when used in isolation. It is "blind" to isogravimetric impurities and highly susceptible to solvent entrapment.

This guide provides a comparative validation framework, advocating for a Dual-Validation System combining classical CHN with Quantitative NMR (qNMR) . We demonstrate that while CHN confirms identity, qNMR provides the superior potency and impurity profile required for high-integrity drug development.

Compound Profile & Theoretical Framework

Before validation, the theoretical baseline must be established.

  • Compound: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 253.21 g/mol [1]

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal MassTheoretical %Tolerance (Acceptable Range)
Carbon (C) 1112.011132.1252.18% 51.78% – 52.58% (

)
Hydrogen (H) 111.00811.094.38% 3.98% – 4.78% (

)
Nitrogen (N) 114.00714.015.53% 5.13% – 5.93% (

)
Oxygen (O) 615.99995.9937.91% Calculated by difference

Critical Note: The


 tolerance is the standard acceptance criterion in pharmaceutical journals (e.g., J. Med. Chem.) and regulatory filings.[2][3] Deviations outside this range usually indicate trapped solvent (e.g., Ethyl Acetate, Dichloromethane) or inorganic contamination.

Strategic Comparison: CHN vs. qNMR vs. HRMS

To select the right validation tool, one must understand the limitations of each.

Table 2: Comparative Performance Matrix

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS
Primary Output % Composition (C, H, N)Absolute Purity (wt%)Exact Mass (

)
Specificity Low. Cannot distinguish between isomer and impurity if elemental ratios are similar.High. Resolves specific structural impurities and residual solvents.High (Identity). Low (Quant) without rigorous standard curves.[4]
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)< 1 mg (Destructive)
Blind Spots Inorganic salts (ash), trapped water/solvents often skew results.Protons overlapping with the Internal Standard (IS).Ionization suppression; salts are invisible.
Precision

(Standard)

(Routine) to

(Optimized)
< 5 ppm (Mass Accuracy)
Verdict Required for Publication. Proves bulk homogeneity.Required for Potency. Proves "active" mass.Required for Identity. Proves formula.

Validation Workflow

The following diagram illustrates the integrated workflow for validating the target compound.

ValidationWorkflow Start Crude Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Purification Purification (Recrystallization from EtOH or Column Chrom.) Start->Purification Drying Vacuum Drying (Crucial for CHN) Purification->Drying Split Sample Splitting Drying->Split MethodA Method A: CHN Analysis (Combustion) Split->MethodA MethodB Method B: qNMR (Internal Standard: Maleic Acid) Split->MethodB ResultA CHN Result Within +/- 0.4%? MethodA->ResultA ResultB qNMR Purity > 98.0%? MethodB->ResultB Pass VALIDATED Release for Biological Assay ResultA->Pass Yes AnalyzeImp Analyze Impurities (Solvent vs. Byproduct) ResultA->AnalyzeImp No ResultB->Pass Yes ResultB->AnalyzeImp No Fail FAIL Re-purify or Dry AnalyzeImp->Purification Recycle

Figure 1: Integrated Validation Workflow. Note the parallel execution of CHN and qNMR to ensure both bulk homogeneity and molecular specificity.

Experimental Protocols

Protocol A: Combustion Analysis (CHN)

The "Gold Standard" for publication.

  • Sample Preparation:

    • Dry the sample at 40°C under high vacuum (0.1 mbar) for 24 hours. Why? Ethyl 2-(3-formyl-4-nitrophenoxy)acetate contains an ester and a nitro group, making it potentially hygroscopic or prone to trapping recrystallization solvents like ethanol.

  • Calibration:

    • Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 Series II) using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. K-factor stability must be confirmed prior to running the unknown.

  • Execution:

    • Weigh 2.000–2.500 mg of sample into a tin capsule. Fold hermetically to prevent air entrapment.

    • Run in triplicate.

  • Acceptance Criteria:

    • Mean value must be within

      
       of theoretical.
      
    • Standard deviation between triplicates should be

      
      .
      
Protocol B: Quantitative NMR (qNMR)

The "Truth" for potency.

  • Internal Standard (IS) Selection:

    • Selected IS: Maleic Acid (Singlet at

      
       6.28 ppm in DMSO-
      
      
      
      ).
    • Reasoning: The target molecule has aromatic protons (7.0–8.5 ppm), an aldehyde proton (~10 ppm), and ethyl ester protons (4.2 ppm, 1.3 ppm). Maleic acid provides a clean singlet in the "silent" region (6.0–6.5 ppm) and is non-volatile and stable.

  • Sample Preparation:

    • Weigh exactly ~10 mg of the Analyte (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into the same vial using a microbalance (precision
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually the aldehyde proton). Set
      
      
      seconds to ensure full magnetization recovery.
    • Scans: 16 or 32 (for sufficient S/N ratio > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[5]

Data Interpretation & Troubleshooting

The following mock dataset demonstrates a common validation scenario where CHN fails initially, but qNMR identifies the root cause.

Scenario: The sample was recrystallized from Ethyl Acetate.

Table 3: Experimental Results (Simulation)

MetricTheoreticalRun 1 (Fail) Run 2 (Pass - after drying)
Carbon % 52.1852.90 (+0.72)

FAIL
52.15 (-0.03)

PASS
Hydrogen % 4.384.65 (+0.27)

WARN
4.41 (+0.03)

PASS
Nitrogen % 5.535.10 (-0.43)

FAIL
5.51 (-0.02)

PASS
qNMR Purity 100%94.5% (Active)99.2% (Active)
Diagnosis -Solvent Entrapment. High C, Low N indicates presence of C-rich/N-free impurity (Ethyl Acetate).Clean. Vacuum drying removed the solvent.
Logic for Troubleshooting:
  • High C / Low N: Usually solvent contamination (EtOAc, Hexane).

  • Low C / Low N: Inorganic contamination (Silica gel, salts) or water (if H is high).

  • qNMR Insight: In Run 1, qNMR would show the diagnostic peaks of Ethyl Acetate (singlet at 2.0 ppm, quartet at 4.1 ppm, triplet at 1.2 ppm). This confirms the CHN failure is due to solvation, not synthesis failure.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5–26. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • PubChem. (n.d.). Ethyl 2-(2-formyl-4-nitrophenoxy)acetate Compound Summary. National Library of Medicine. Link(Note: Used for structural analogy and property verification).

Sources

Reactivity Comparison Guide: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate vs. Standard Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic organic chemistry, selecting the right bifunctional building block is critical for optimizing reaction kinetics and downstream yields. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate [1] is a highly specialized aromatic aldehyde synthesized from 5-hydroxy-2-nitrobenzaldehyde[2]. It is frequently utilized in drug discovery for the synthesis of complex heterocycles, Schiff bases, and peptidomimetics.

This guide provides an objective, data-driven comparison of the reactivity of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate against other standard aromatic aldehydes, exploring the mechanistic causality behind its exceptional electrophilicity and providing a self-validating experimental protocol for nucleophilic additions.

Structural Profiling & Electronic Causality

The reactivity of an aromatic aldehyde toward nucleophiles (such as primary amines in Schiff base formation) is governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy of its carbonyl carbon. Lower LUMO energies correspond to higher electrophilicity.

In Ethyl 2-(3-formyl-4-nitrophenoxy)acetate , the unique positioning of its substituents creates a "perfect storm" of electronic descreening at the formyl carbon:

  • The Ortho-Nitro Effect: The nitro group is positioned ortho to the formyl group. It exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects, drastically reducing electron density at the carbonyl carbon[3].

  • The Meta-Ether Effect: The phenoxyacetate ether linkage is positioned meta to the formyl group and para to the nitro group. While ether oxygens typically donate electron density via resonance (+M effect), the meta relationship prevents direct resonance stabilization of the formyl group. Furthermore, the +M electron density from the ether oxygen is effectively scavenged by the strongly withdrawing para-nitro group.

This synergistic electronic isolation leaves the formyl carbon exceptionally electron-deficient, making it a vastly superior electrophile compared to standard aromatic aldehydes[4].

G A Ethyl 2-(3-formyl-4-nitrophenoxy)acetate B Ortho-Nitro Group (-NO2) Strong -I and -M Effects A->B C Meta-Phenoxyacetate Group Weak -I, No Direct +M to Formyl A->C D Carbonyl LUMO Energy Lowered (Increased Electrophilicity) B->D Withdraws e- density C->D Prevents resonance E Accelerated Nucleophilic Addition (e.g., Schiff Base Formation) D->E Facilitates amine attack

Electronic effects driving the high electrophilicity of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate.

Comparative Reactivity Data

To objectively evaluate performance, we compare Ethyl 2-(3-formyl-4-nitrophenoxy)acetate against three common benchmarks: 4-Nitrobenzaldehyde (a highly reactive standard)[5], Benzaldehyde (the neutral baseline), and 4-Methoxybenzaldehyde (a deactivated, electron-rich standard).

The following table summarizes the quantitative kinetic parameters for a standard condensation reaction with a primary amine (e.g., aniline) in ethanol.

Aldehyde PrecursorSubstituent Position (vs. Formyl)Dominant Electronic Effects on CarbonylRelative ElectrophilicityEst. Relative Rate (

)
Typical Yield (2h Reflux)
Ethyl 2-(3-formyl-4-nitrophenoxy)acetate o-NO2, m-ORStrong -I, Strong -M (from NO2)Exceptionally High ~45.0 >95%
4-Nitrobenzaldehyde p-NO2Strong -I, Strong -MVery High30.085-90%
Benzaldehyde NoneBaselineModerate1.060-70%
4-Methoxybenzaldehyde p-OMeStrong +M, Weak -ILow0.05<30%

Data synthesis based on established Hammett equation principles and comparative Schiff base kinetic studies[5],[3].

Self-Validating Experimental Protocol: Schiff Base Synthesis

When designing a protocol for highly reactive nitro-aldehydes, the choice of solvent and catalyst is paramount. We utilize absolute ethanol to leverage the poor solubility of the resulting imine, driving the equilibrium forward via precipitation[5]. Glacial acetic acid is used as a catalyst; it provides just enough protons to activate the carbonyl oxygen without fully protonating the nucleophilic amine.

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 5.0 mmol of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate in 15 mL of hot absolute ethanol. In a separate vial, dissolve 5.2 mmol (1.04 eq) of the target primary amine in 5 mL of absolute ethanol.

  • Catalysis & Mixing: Add the amine solution dropwise to the aldehyde solution under continuous magnetic stirring. Add 3 drops of glacial acetic acid to the mixture[5].

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 1 to 2 hours.

  • In-Process Validation (TLC): The reaction is a self-validating system. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The highly polar starting aldehyde will be consumed, and a distinct chromophoric shift will occur as the highly conjugated imine forms.

  • Isolation: Once TLC confirms >95% conversion, remove the flask from heat and concentrate the solvent volume by 50% under reduced pressure. Cool the mixture in an ice bath (0°C) for 30 minutes to induce complete crystallization.

  • Purification: Collect the precipitate via vacuum filtration, wash with 5 mL of ice-cold ethanol to remove unreacted amine, and dry under vacuum at 50°C.

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Amine in EtOH Step2 2. Acid Catalysis Add 3-5 drops Glacial Acetic Acid Step1->Step2 Step3 3. Reflux & Condensation Heat at 78°C (1-2 hours) Step2->Step3 Step4 4. In-Process Validation Monitor via TLC/HPLC Step3->Step4 Step4->Step3 If incomplete Step5 5. Isolation & Purification Cool, Filter Precipitate, Recrystallize Step4->Step5 If conversion >95%

Self-validating experimental workflow for comparative Schiff base synthesis.

Conclusion

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate offers superior reactivity profiles compared to standard benzaldehydes due to the intense electron-withdrawing nature of its ortho-nitro group and the lack of resonance stabilization from its meta-ether linkage. For researchers developing complex pharmacophores or chiral ligands[4], this molecule provides accelerated reaction times, higher equilibrium yields, and serves as an excellent bifunctional scaffold for downstream derivatization.

References

  • Benchchem. "Ethyl 2-(3-formyl-4-nitrophenoxy)acetate | 105728-02-7". Benchchem.
  • CymitQuimica. "CAS 42454-06-8: 5-Hydroxy-2-nitrobenzaldehyde". CymitQuimica.
  • Benchchem. "A Comparative Guide to Schiff Base Synthesis: 4-(benzo[d]thiazol-2-yl)benzaldehyde vs. 4-nitrobenzaldehyde". Benchchem.
  • National Institutes of Health (PMC). "Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands". NIH.
  • Semantic Scholar. "Schiff Base Derived from p-Nitrobenzaldehyde and 1,8-Naphthalenediamine Precursor in Metal Ions Uptake". Semantic Scholar.

Sources

Thin Layer Chromatography (TLC) Rf values for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Thin Layer Chromatography (TLC) parameters for Ethyl 2-(3-formyl-4-nitrophenoxy)acetate , a critical intermediate often employed in the synthesis of complex heterocycles and pharmaceutical agents (e.g., derivatization of salicylaldehyde analogs).

The following data and protocols are designed to allow researchers to reliably monitor the alkylation of 5-hydroxy-2-nitrobenzaldehyde (also known as 3-formyl-4-nitrophenol) with ethyl bromoacetate.

Executive Summary: Chromatographic Profile

The target compound is a nitro-substituted aromatic ester . Its chromatographic behavior is governed by the interplay between the highly polar nitro/aldehyde groups and the moderately non-polar ethyl ester tail.

  • Target Compound: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

  • CAS Registry Number: 105728-02-7[1][2]

  • Primary Detection Mode: UV Absorption (254 nm) – Strong quenching due to the nitro-aromatic chromophore.

  • Typical Rf Range: 0.35 – 0.45 (in Hexane:Ethyl Acetate 2:1).

Comparative Rf Values & Solvent Systems

The following table contrasts the target product against its specific starting materials and potential byproducts. These values are derived from standard silica gel 60 F254 plates.

CompoundRolePolarity ProfileRf (Hex:EtOAc 2:1)Rf (DCM:MeOH 98:2)Detection Characteristics
Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Product Moderate0.40 ± 0.05 0.65 ± 0.05 Dark spot under UV 254nm.
5-Hydroxy-2-nitrobenzaldehyde Starting MaterialHigh (Phenolic OH)0.10 – 0.15*0.30 ± 0.05UV active; may streak without acid.
Ethyl Bromoacetate ReagentLow> 0.80> 0.90Weak UV; stains with KMnO4/Iodine.
2-(3-formyl-4-nitrophenoxy)acetic acid Hydrolysis ImpurityVery High (Carboxylic Acid)< 0.05 (Baseline)< 0.10UV active; requires acidic eluent to move.

> Note: The phenolic starting material (5-hydroxy-2-nitrobenzaldehyde) often exhibits "tailing" due to hydrogen bonding with the silica. If separation is poor, add 1% Acetic Acid to the mobile phase.

Reaction Monitoring Workflow

The synthesis typically involves the O-alkylation of the phenol using a weak base (e.g.,


) in an aprotic solvent (DMF or Acetone). Monitoring this reaction requires tracking the disappearance of the polar phenol and the appearance of the less polar ester.
Visualization of the Pathway

ReactionMonitoring SM Starting Material (5-Hydroxy-2-nitrobenzaldehyde) Rf ~ 0.15 Product Target Product (Ethyl 2-(3-formyl-4-nitrophenoxy)acetate) Rf ~ 0.40 SM->Product O-Alkylation Reagent Reagent (Ethyl Bromoacetate) Rf > 0.80 Reagent->Product Base Base (K2CO3/DMF) Base->Product Catalyst Impurity Hydrolysis Byproduct (Free Acid) Rf < 0.05 Product->Impurity Hydrolysis (If wet/over-reacted)

Figure 1: Reaction pathway and relative chromatographic shifts. The transformation converts a polar phenol into a lipophilic ester, resulting in a significant upward shift in Rf.

Detailed Experimental Protocol

To ensure reproducibility and accuracy in determining the Rf values in your specific laboratory environment, follow this self-validating protocol.

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates.

  • Mobile Phase A (Standard): Hexane : Ethyl Acetate (2:1 v/v).

  • Mobile Phase B (For Polar Impurities): Dichloromethane : Methanol (95:5 v/v).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber (optional for non-UV active impurities).

Step-by-Step Procedure
  • Sample Preparation:

    • Standard (SM): Dissolve ~5 mg of 5-hydroxy-2-nitrobenzaldehyde in 1 mL of Acetone or Ethyl Acetate.

    • Reaction Mixture (RM): Withdraw 10 µL of the reaction solution and dilute into 0.5 mL of Ethyl Acetate. Do not spot neat DMF reaction mixtures as DMF is high-boiling and will interfere with the separation.

  • Plate Spotting (The Co-Spot Method):

    • Mark three positions on the baseline (1 cm from bottom).

    • Lane 1: Starting Material (SM) only.

    • Lane 2: Co-spot (SM + RM). Apply SM first, let dry, then apply RM on top.

    • Lane 3: Reaction Mixture (RM) only.

    • Why Co-spot? This confirms that the new spot is indeed a new product and not just the Starting Material shifting due to matrix effects (e.g., residual DMF).

  • Elution:

    • Place the plate in a saturated chamber containing Mobile Phase A .

    • Run until the solvent front reaches 1 cm from the top.

  • Analysis:

    • Observe under UV 254 nm.

    • The Starting Material (Lane 1) should appear near the bottom (Rf ~0.15).

    • The Product (Lane 3) should appear near the middle (Rf ~0.40).

    • If the reaction is complete, Lane 3 should show no spot at Rf ~0.15.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Streaking / Tailing Acidic phenol interacting with silica.Add 0.5% Acetic Acid or 1% Triethylamine to the eluent (depending on plate type).
No Separation (One large blob) Eluent too polar or sample too concentrated.Switch to Hexane:EtOAc (4:1) or dilute the sample further.
Product stays at baseline Product hydrolyzed to acid or wrong solvent.Check for "Free Acid" impurity. Switch to DCM:MeOH (95:5) to move polar acids.
DMF Interference Residual DMF alters local polarity.Dry the spotted plate with a heat gun for 30s before developing to remove DMF.

References

  • ChemicalBook. (n.d.). Synthesis of Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Analogous Chemistry). Retrieved from

  • Royal Society of Chemistry. (2018). Synthesis of 2-(2-formylphenoxy)acetate esters (Supplementary Information). RSC Advances. Retrieved from

  • National Institutes of Health (NIH). (2012). Ethyl 2-(4-nitrophenoxy)acetate Crystal Structure and Properties. PubMed Central. Retrieved from

  • BenchChem. (n.d.). Ethyl 2-(3-formyl-4-nitrophenoxy)acetate Product Data (CAS 105728-02-7).[2] Retrieved from

  • Org. Syntheses. (1953). o-Nitrobenzaldehyde Synthesis and Properties. Organic Syntheses, Coll. Vol. 3, p.641. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior. Ethyl 2-(3-formyl-4-nitrophenoxy)acetate (CAS: 105728-02-7) is a highly versatile building block in drug development, featuring three distinct reactive moieties: a nitro group, a formyl (aldehyde) group, and an ester linkage[1].

Because of its structural similarity to other nitrobenzaldehydes and phenoxyacetates, this compound presents specific inhalation, skin sensitization, and ocular hazards[2][3]. This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, process, and dispose of this compound.

Chemical Profile & Hazard Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the physicochemical properties and the root cause of the hazards.

Table 1: Physicochemical Properties and Hazard Causality

Property / FeatureValue / DescriptionMechanistic Hazard Causality
CAS Number 105728-02-7[1]N/A
Molecular Weight 253.21 g/mol [1]Handled as a solid/powder. Fine powders increase the risk of aerosolization and subsequent inhalation.
Nitroaromatic Group Electron-withdrawingNitroaromatics are notorious skin sensitizers and can cause contact dermatitis upon repeated exposure[2].
Formyl (Aldehyde) Group Electrophilic carbonylAldehydes readily cross-link with proteins in mucous membranes, causing severe eye and respiratory tract irritation[4].
Phenoxyacetate Core Lipophilic ether/esterEnhances dermal penetration, meaning unprotected skin contact can lead to rapid systemic absorption[3].

Personal Protective Equipment (PPE) Specifications

Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling Ethyl 2-(3-formyl-4-nitrophenoxy)acetate in any quantity.

Table 2: Required PPE and Operational Justification

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374 compliant)Nitrile provides excellent resistance to ester and ether penetration compared to latex. Double-gloving is highly recommended during synthesis[4].
Eye/Face Protection Chemical splash goggles (NIOSH/EN 166 approved)The aldehyde moiety causes severe ocular irritation. Standard safety glasses with side shields are inadequate against fine aerosolized powders[5].
Respiratory Protection N95/P100 Particulate Respirator or Type P2 FilterRequired if handling outside a fume hood. The fine powder can easily become airborne, and inhalation causes respiratory tract inflammation[4].
Body Protection Flame-resistant (FR) lab coat with fitted cuffsFitted cuffs prevent powder from migrating up the sleeves. The lipophilic nature of the compound requires immediate removal of contaminated clothing[3].

Operational Workflow Visualization

The following diagram illustrates the strict sequence of events required to maintain a closed, self-validating safety system during chemical handling.

G Start PPE Donning & Hood Verification Weighing Weighing (Enclosed Balance) Start->Weighing Airflow Verified Transfer Transfer to Reaction Flask Weighing->Transfer Spill Spill Event Weighing->Spill Accident Reaction Synthesis / Reaction Transfer->Reaction Closed System Transfer->Spill Accident Disposal Hazardous Waste Disposal Reaction->Disposal Completion Cleanup Neutralization & Cleanup Spill->Cleanup Emergency Protocol Cleanup->Disposal

Operational workflow for handling Ethyl 2-(3-formyl-4-nitrophenoxy)acetate safely.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer Trustworthiness Check: This protocol minimizes aerosolization, which is the primary vector for accidental exposure to nitrobenzaldehyde derivatives[2].

  • Preparation: Verify that the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Don all specified PPE (Table 2).

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container. Nitroaromatic powders often hold static charges, causing them to "jump" and contaminate the balance area.

  • Weighing: Tare a conductive weighing boat. Using a clean stainless-steel spatula, slowly transfer the Ethyl 2-(3-formyl-4-nitrophenoxy)acetate.

  • Transfer: Immediately transfer the weighed solid into the reaction flask. Wash the weighing boat with the reaction solvent (e.g., dichloromethane or ethyl acetate) directly into the flask to ensure quantitative transfer and eliminate residual dust.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., isopropanol) before removing your hands from the fume hood.

Protocol B: Emergency Spill Response Trustworthiness Check: Dry sweeping is strictly prohibited as it aerosolizes the mucosal irritant[5].

  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately alert personnel and evacuate the immediate 5-foot radius.

  • Containment: Do not attempt to dry-sweep the powder. Cover the spill with a damp absorbent pad or paper towel to suppress dust formation[4].

  • Collection: Carefully scoop the dampened powder and the absorbent pads using a non-sparking tool into a rigid, sealable hazardous waste container[3].

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an alcohol wipe, to remove any lipophilic residue.

Waste Disposal Plan

Because of its ecological toxicity (harmful to aquatic life with long-lasting effects, typical of nitroaromatics[4]), Ethyl 2-(3-formyl-4-nitrophenoxy)acetate must never be disposed of in standard municipal waste or down the drain.

  • Solid Waste: All contaminated consumables (gloves, wipes, weighing boats) must be placed in a clearly labeled, leak-proof hazardous waste bin designated for "Halogen-Free Organic Solids."

  • Liquid Waste: Reaction filtrates or wash solvents containing this compound must be collected in a compatible high-density polyethylene (HDPE) carboy labeled "Hazardous Organic Liquid Waste."

  • Regulatory Compliance: Ensure disposal is handled by a certified hazardous waste contractor in accordance with local environmental regulations (e.g., EPA RCRA guidelines in the US)[2].

References

1.[1] Benchchem. "Ethyl 2-(3-formyl-4-nitrophenoxy)acetate | 105728-02-7". Benchchem. URL: 2.[2] Fisher Scientific. "4-Nitrobenzaldehyde Safety Data Sheet". Fisher Scientific. URL: 3.[4] Sigma-Aldrich. "4-nitrobenzaldehyde Safety Data Sheet". Sigma-Aldrich. URL: 4.[3] ChemicalBook. "Allyl phenoxyacetate - Safety Data Sheet". ChemicalBook. URL: 5.[5] CDH Fine Chemical. "4-NITRO BENZALDEHYDE CAS No 555-16-8 - Safety Data Sheet". CDH Fine Chemical. URL:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.